molecular formula C8H15ClSi B14009488 Diallyl(chloromethyl)methylsilane

Diallyl(chloromethyl)methylsilane

Cat. No.: B14009488
M. Wt: 174.74 g/mol
InChI Key: RWUVECCDZUWDRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diallyl(chloromethyl)methylsilane is a useful research compound. Its molecular formula is C8H15ClSi and its molecular weight is 174.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality Diallyl(chloromethyl)methylsilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diallyl(chloromethyl)methylsilane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15ClSi

Molecular Weight

174.74 g/mol

IUPAC Name

chloromethyl-methyl-bis(prop-2-enyl)silane

InChI

InChI=1S/C8H15ClSi/c1-4-6-10(3,8-9)7-5-2/h4-5H,1-2,6-8H2,3H3

InChI Key

RWUVECCDZUWDRS-UHFFFAOYSA-N

Canonical SMILES

C[Si](CC=C)(CC=C)CCl

Origin of Product

United States

Foundational & Exploratory

Architecting Silicon-Based Therapeutics and Materials: A Technical Whitepaper on Diallyl(chloromethyl)methylsilane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the evolving landscape of drug development and advanced biomaterials, silicon bioisosterism (sila-substitution) and organosilicon-based hydrogels offer unprecedented avenues for modulating pharmacokinetics and drug delivery. As a Senior Application Scientist, I frequently leverage Diallyl(chloromethyl)methylsilane (CAS 83622-79-1) as a highly versatile, bifunctional building block. This whitepaper systematically deconstructs its physicochemical profile, elucidates the causality behind its orthogonal reactivity, and provides field-proven, self-validating experimental protocols for its integration into cutting-edge research workflows.

Physicochemical Profiling & Structural Rationale

To effectively utilize Diallyl(chloromethyl)methylsilane, one must first understand how its physical properties dictate handling and storage requirements. The molecule features a central silicon atom bonded to a methyl group, a chloromethyl group, and two allyl groups[1],[2].

Quantitative Data Summary
PropertyValue / Specification
Chemical Name (Chloromethyl)methyldi-2-propen-1-ylsilane
CAS Registry Number 83622-79-1
Molecular Formula C₈H₁₅ClSi
Molecular Weight 174.74 g/mol
InChI Key RWUVECCDZUWDRS-UHFFFAOYSA-N
Physical Form Liquid
Typical Purity ≥95%
Storage Conditions 4°C, stored under inert nitrogen atmosphere
GHS Hazard Statements H302, H315, H319, H335

The Causality of Storage & Handling: Why is this compound strictly stored at 4°C under nitrogen[1]? The rationale is twofold. First, the terminal allyl groups are susceptible to auto-oxidation and radical-induced cross-linking when exposed to ambient light, heat, or oxygen. Second, the chloromethyl group, while less reactive than a silyl chloride (Si-Cl), can still undergo slow hydrolysis in the presence of atmospheric moisture, leading to silanol byproducts[3]. Maintaining a cold, anhydrous, and inert environment is non-negotiable to preserve the integrity of both reactive vectors.

Mechanistic Pathways: Orthogonal Reactivity in Synthesis

The architectural value of CAS 83622-79-1 lies in its orthogonal bifunctionality. It allows researchers to perform distinct chemical transformations at the chloromethyl site without disturbing the allyl groups, and vice versa.

  • The Chloromethyl Vector (Nucleophilic Substitution): The -CH₂Cl group is highly susceptible to Sₙ2 nucleophilic substitution. In standard carbon chemistry, primary alkyl chlorides can be sluggish to react. However, the adjacent silicon atom stabilizes the Sₙ2 transition state via the alpha-silicon effect (hyperconjugation between the incoming nucleophile and the Si-C σ* orbital). This accelerates reactions with amines, thiols, or alkoxides, making it an ideal anchor point for attaching active pharmacophores.

  • The Diallyl Vector (Hydrosilylation & Metathesis): The two terminal alkenes are primed for platinum-catalyzed hydrosilylation or ruthenium-catalyzed olefin metathesis. In the context of drug delivery systems, these groups are cross-linked with polyhydrosiloxanes to form biocompatible, tunable silicone hydrogels.

Reactivity Core Diallyl(chloromethyl)methylsilane CAS 83622-79-1 Subst Nucleophilic Substitution (-CH2Cl Vector) Core->Subst Amines, Thiols (Alpha-Silicon Effect) Hydro Hydrosilylation / Metathesis (Diallyl Vector) Core->Hydro Pt Catalyst (Karstedt's) Pharma Sila-Drug Intermediates (Enhanced Lipophilicity) Subst->Pharma Pharmacophore Attachment Polymer Silicone Hydrogels (Drug Delivery Matrices) Hydro->Polymer Matrix Cross-linking

Orthogonal reactivity pathways of Diallyl(chloromethyl)methylsilane in synthesis.

Validated Experimental Methodologies

A robust experimental protocol must be a self-validating system. By integrating In-Process Controls (IPCs), we eliminate guesswork and ensure reproducibility. Below are two foundational workflows for functionalizing CAS 83622-79-1.

Protocol A: Nucleophilic Amination of the Chloromethyl Group

Objective: To synthesize a sila-substituted amine intermediate for drug discovery. Causality of Reagents: Anhydrous acetonitrile (MeCN) is utilized to completely exclude water, preventing competitive hydrolysis. Potassium carbonate (K₂CO₃) is selected as a heterogeneous, mild base to scavenge the HCl byproduct without initiating unwanted side reactions at the delicate allyl double bonds.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL Schlenk flask. Purge with high-purity nitrogen.

  • Reagent Loading: Add 1.0 equivalent of the target secondary amine and 2.0 equivalents of anhydrous K₂CO₃ into the flask.

  • Solvent & Substrate Addition: Inject 20 mL of anhydrous MeCN, followed by the dropwise addition of 1.1 equivalents of Diallyl(chloromethyl)methylsilane via a gas-tight syringe.

  • Reaction: Heat the mixture to 60°C under continuous stirring for 12 hours.

  • Self-Validation (IPC): Withdraw a 50 µL aliquot, filter through a micro-plug of silica, and analyze via GC-MS. Validation metric: The complete disappearance of the starting material peak (m/z 174) and the emergence of the product mass confirms successful conversion[1],[2].

  • Workup: If validated, cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Purify via silica gel chromatography.

Protocol B: Platinum-Catalyzed Hydrosilylation for Matrix Cross-linking

Objective: To cross-link the diallyl groups with a polymethylhydrosiloxane (PMHS) to form a drug-eluting silicone matrix. Causality of Catalyst: Karstedt's catalyst (a Pt(0) complex) is chosen over the traditional Speier's catalyst (Pt(IV)). Karstedt's catalyst exhibits superior solubility in siloxane mixtures and operates efficiently at room temperature, which is critical to avoid the thermal degradation of any co-loaded pharmaceutical active pharmaceutical ingredients (APIs).

Step-by-Step Methodology:

  • Preparation: In a sterile, nitrogen-flushed vial, combine Diallyl(chloromethyl)methylsilane and PMHS in a 1:1 molar ratio of vinyl to Si-H groups.

  • Catalyst Injection: Add 10 ppm of Karstedt's catalyst (based on Pt content).

  • Curing: Mix thoroughly using a planetary centrifugal mixer for 2 minutes to ensure homogeneity without introducing air bubbles. Cast the mixture into a Teflon mold and allow it to cure at 25°C for 4 hours.

  • Self-Validation (IPC): Analyze a small slice of the cured matrix using Attenuated Total Reflectance (ATR) FT-IR spectroscopy. Validation metric: The complete disappearance of the characteristic C=C stretch at ~1630 cm⁻¹ and the Si-H stretch at ~2100 cm⁻¹ validates that the cross-linking network is fully formed.

Workflow Prep Preparation Schlenk Line, N2 Anhydrous Solvent React Reaction Reagent Addition Controlled Temp Prep->React Monitor In-Process Validation GC-MS / FT-IR (Self-Validating) React->Monitor Monitor->React Incomplete Conversion Purify Purification Chromatography / Curing Monitor->Purify

Self-validating experimental workflow for organosilane functionalization.

Safety and Regulatory Grounding

Handling Diallyl(chloromethyl)methylsilane requires strict adherence to safety protocols. The compound is classified under several GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1].

Because the chloromethyl group is an alkylating agent, it can react with biological nucleophiles (such as proteins and DNA) upon contact. Therefore, all manipulations must be performed inside a certified chemical fume hood. Nitrile gloves (preferably double-gloved) and splash-proof safety goggles are mandatory to prevent dermal and ocular exposure.

References

  • Title: (Chloromethyl)methyldi-2-propen-1-ylsilane | 83622-79-1 Source: sigmaaldrich.com URL: 1

  • Title: 83622-79-1 CAS Manufactory - ChemicalBook Source: chemicalbook.com URL: 2

  • Title: diallyl cyanamide | CAS#:538-08-9 | Chemsrc Source: chemsrc.com URL: 4

  • Title: Pure Organometallic and Organononmetallic Liquids, Binary Liquid Mixtures Source: epdf.pub URL: 3

Sources

Organosilicon Scaffolds in Modern Synthesis: A Comparative Technical Guide on Allyltrimethylsilane and Diallyl(chloromethyl)methylsilane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Organosilicon chemistry provides drug development professionals and synthetic chemists with an arsenal of reagents capable of dictating stereochemistry, stabilizing reactive intermediates, and serving as multivalent structural nodes. Among these, allyltrimethylsilane (TMSA) and diallyl(chloromethyl)methylsilane (DACMMS) represent two fundamentally different paradigms in synthetic design. While TMSA is a classical, mono-functional nucleophile prized for its atom economy in carbon-carbon bond formation[1], DACMMS is a highly functionalized, multivalent building block utilized in complex ring-closing metathesis (RCM) and subsequent nucleophilic substitutions to build complex architectures[2].

This whitepaper deconstructs the mechanistic logic, experimental causality, and divergent applications of these two vital organosilanes.

Allyltrimethylsilane (TMSA): The Precision Nucleophile

Mechanistic Grounding: The Hosomi-Sakurai Reaction

TMSA is the quintessential reagent for the Hosomi-Sakurai reaction, a cornerstone methodology for synthesizing homoallylic alcohols from carbonyls[3]. The success of this reaction hinges on the unique electronic properties of the silicon atom. When an oxaphilic Lewis acid (e.g., TiCl4) activates an electrophile, the nucleophilic alkene of TMSA attacks. The resulting positive charge at the β-position is hyperconjugatively stabilized by the adjacent C-Si σ-bond—a phenomenon known as the β-silicon effect . This stabilization strictly dictates the regiochemistry of the attack and prevents unwanted hydride shifts before the silyl group is cleaved by a halide[3].

HS_Mechanism A Carbonyl Compound (Electrophile) C Activated Oxonium Complex A->C Coordination B Lewis Acid (e.g., TiCl4) B->C E β-Silyl Carbocation Intermediate C->E Nucleophilic Attack D Allyltrimethylsilane (Nucleophile) D->E F Homoallylic Alcohol + TMSCl E->F Desilylation

Fig 1. Hosomi-Sakurai allylation mechanism highlighting the β-silicon effect.

Experimental Protocol: Self-Validating Hosomi-Sakurai Allylation

The following protocol details the allylation of benzaldehyde, emphasizing the causality behind specific environmental controls[3].

  • Preparation & Inert Atmosphere: Flame-dry a Schlenk flask under argon. Add anhydrous dichloromethane (DCM) and benzaldehyde (1.0 equiv). Causality: Moisture must be rigorously excluded to prevent the rapid hydrolysis of the highly reactive Lewis acid catalyst.

  • Lewis Acid Activation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add TiCl4 (1.1 equiv). Causality: The extremely low temperature prevents unwanted side reactions (like aldol condensation) while the oxaphilic Ti(IV) coordinates to the carbonyl oxygen, drastically increasing its electrophilicity.

  • Nucleophilic Attack: Slowly inject allyltrimethylsilane (1.2 equiv). Causality: The nucleophilic double bond attacks the activated carbonyl. The β-silicon effect stabilizes the intermediate carbocation, ensuring high regioselectivity.

  • Desilylation & Quenching: Stir for 10 minutes. The chloride ion from TiCl4 attacks the silyl group, forming TMSCl and the terminal double bond. Quench the reaction with cold water.

  • Validation Checkpoint: The reaction is monitored via Thin-Layer Chromatography (TLC). The disappearance of the UV-active benzaldehyde spot and the appearance of a new, lower-Rf spot (stainable with phosphomolybdic acid) confirms the consumption of the electrophile. GC-MS analysis of the crude organic extract will show a molecular ion peak corresponding to the homoallylic alcohol, validating the C-C bond formation.

Diallyl(chloromethyl)methylsilane (DACMMS): The Multivalent Scaffold

Mechanistic Grounding: RCM and Bifunctionalization

Unlike TMSA, DACMMS (CAS: 83622-79-1) is not a simple end-capping nucleophile[4]. It features two terminal allyl groups and a highly reactive chloromethyl substituent. This trifunctionality allows it to act as a core scaffold for synthesizing complex silacycles.

The two allyl groups readily undergo Ring-Closing Metathesis (RCM) in the presence of a ruthenium alkylidene (Grubbs catalyst) to form a 1-methyl-1-(chloromethyl)silacyclopent-3-ene. Crucially, the chloromethyl group survives the metathesis, providing a prime electrophilic site for subsequent SN2 displacement by nucleophiles (such as phosphides or amines) to generate complex bidentate ligands or phosphabicycles[2].

DACMMS_Reactivity A Diallyl(chloromethyl)methylsilane (DACMMS) C 1-(Chloromethyl)-1-methyl- silacyclopent-3-ene A->C Ring-Closing Metathesis F Cross-Linking / Polymerization A->F Alternative Pathway B Grubbs Catalyst (Dilute DCM) B->C E Functionalized Silacycle (e.g., Phosphabicycle) C->E Nucleophilic Substitution D Nucleophile (e.g., KPH2) D->E

Fig 2. Divergent synthetic pathways of DACMMS via RCM and substitution.

Experimental Protocol: Self-Validating RCM and Substitution Workflow

This workflow outlines the synthesis of a functionalized silacycle, demonstrating the orthogonal reactivity of DACMMS[2].

  • Ring-Closing Metathesis (RCM): Dissolve DACMMS in anhydrous DCM at a high dilution (e.g., 0.01 M). Causality: High dilution is thermodynamically critical to favor intramolecular cyclization (forming the silacyclopent-3-ene) over intermolecular cross-metathesis (which leads to unwanted oligomerization).

  • Catalysis: Add Grubbs 1st Generation Catalyst (5 mol%). Stir at room temperature under argon until completion.

  • Nucleophilic Substitution: To the isolated 1-(chloromethyl)-1-methylsilacyclopent-3-ene, add a nucleophile such as potassium dihydrogen phosphide (KPH2) in THF. Causality: The chloromethyl group is highly susceptible to SN2 attack due to the reduced steric hindrance and the polarizability of the adjacent silicon atom.

  • Validation Checkpoint: RCM progress is validated via 1H NMR by monitoring the disappearance of the complex multiplet of the terminal alkene protons (δ ~5.0 ppm) and the emergence of a simplified internal alkene signal (δ ~5.8 ppm). Following nucleophilic substitution, 31P NMR is utilized to confirm the formation of the phosphabicycle (appearance of a distinct phosphorus resonance), ensuring the structural integrity of the final scaffold.

Comparative Data Presentation

To aid researchers in selecting the appropriate silane for their synthetic campaigns, the core quantitative and qualitative properties are summarized below:

Property / FeatureAllyltrimethylsilane (TMSA)Diallyl(chloromethyl)methylsilane (DACMMS)
CAS Number 762-72-183622-79-1[4]
Linear Formula C6H14SiC8H15ClSi[4]
Molecular Weight 114.26 g/mol 174.74 g/mol [4]
Primary Synthetic Role Nucleophilic allyl donorBifunctional scaffold / cross-linker
Key Reactions Hosomi-Sakurai allylation[3]Ring-Closing Metathesis (RCM), SN2 substitution[2]
Reactive Sites 1 (Allyl group)3 (Two allyl groups, one chloromethyl group)
Atom Economy Profile High (transfers allyl group, loses TMS)High (incorporates entire silane core into macrocycles)

Conclusion

The divergence between allyltrimethylsilane and diallyl(chloromethyl)methylsilane perfectly illustrates the versatility of organosilicon chemistry. TMSA remains an indispensable tool for precision C-C bond formation, leveraging the β-silicon effect to deliver predictable, stereocontrolled homoallylic alcohols. Conversely, DACMMS serves as a robust architectural core, offering orthogonal reactive sites that allow chemists to build complex, silicon-containing heterocycles and ligands through sequential metathesis and substitution. Understanding the specific causal mechanics behind these reagents is essential for modern drug discovery and materials science.

References

  • [1] The remarkable journey of catalysts from stoichiometric to catalytic quantity for allyltrimethylsilane inspired allylation of acetals, ketals, aldehydes and ketones. rsc.org. 1

  • [3] The Hosomi–Sakurai Reaction: Syntheses of ,-Unsaturated Alcohols from Allylsilanes and Carbonyl Compounds in the Presence of Titanium Tetrachloride. thieme-connect.com. 3

  • [4] (Chloromethyl)methyldi-2-propen-1-ylsilane | 83622-79-1. sigmaaldrich.com. 4

  • [2] Taming PH3: State of the Art and Future Directions in Synthesis. nih.gov. 2

Sources

Stability of diallyl(chloromethyl)methylsilane under inert atmosphere

Author: BenchChem Technical Support Team. Date: March 2026

The Kinetic and Thermodynamic Stabilization of Diallyl(chloromethyl)methylsilane: A Technical Guide to Inert Atmosphere Handling

Executive Summary

Diallyl(chloromethyl)methylsilane (CAS: 83622-79-1) is a highly versatile, bifunctional organosilane utilized extensively in advanced materials science, surface modification, and complex organometallic synthesis. Structurally characterized by a central silicon atom bonded to two reactive allyl groups, one electrophilic chloromethyl group, and one methyl group, the compound presents unique handling challenges[1]. While its dual functionality enables orthogonal synthetic strategies—such as olefin metathesis and nucleophilic substitution—it also renders the molecule highly susceptible to environmental degradation. This whitepaper provides an in-depth mechanistic analysis of its stability and outlines self-validating protocols for its handling and storage under an inert atmosphere.

Structural Vulnerabilities and Degradation Causality

To master the handling of diallyl(chloromethyl)methylsilane, researchers must first understand the thermodynamic drivers behind its degradation. The molecule possesses two distinct reactive domains, each vulnerable to different environmental factors:

  • The Allyl Moieties (Autoxidation and Polymerization): The presence of two terminal allyl groups introduces four highly reactive allylic protons. These protons possess low bond dissociation energies. Upon exposure to atmospheric oxygen, hydrogen abstraction occurs, generating resonance-stabilized allylic radicals. These radicals rapidly react with ambient

    
     to form peroxy radicals, initiating an autoxidation cascade that ultimately leads to cross-linking and the formation of intractable polymeric species[2].
    
  • The Chloromethyl Group (Moisture-Induced Condensation): While the ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     bond is significantly more hydrolytically stable than a direct 
    
    
    
    bond, it is not entirely immune to moisture. Trace ambient water, particularly when catalyzed by residual acidic impurities from the manufacturing process, can drive slow hydrolysis. This nucleophilic attack displaces the chloride, forming a reactive silanol (
    
    
    ) intermediate that rapidly condenses with neighboring molecules to form irreversible siloxane (
    
    
    ) dimers and oligomers.

The Mechanistic Imperative of an Inert Atmosphere

Storing this compound at 4°C under a strict nitrogen or argon atmosphere is not merely a recommended best practice; it is a kinetic necessity[1]. By displacing oxygen and moisture, the activation energy barriers for both radical propagation and nucleophilic substitution become insurmountable under standard storage conditions.

G cluster_0 Atmospheric Exposure (Air/Moisture) cluster_1 Inert Atmosphere (N2/Ar) A Diallyl(chloromethyl) methylsilane B1 O2 Attack on Allyl Groups A->B1 Air Exposure B2 Moisture Attack (Trace Hydrolysis) A->B2 Ambient Humidity D O2 & H2O Exclusion A->D Schlenk/Glovebox C1 Peroxide Formation & Polymerization B1->C1 Radical Propagation C2 Siloxane Condensation B2->C2 Nucleophilic Substitution E Monomer Preservation (>95%) D->E Kinetic Stability

Figure 1: Mechanistic degradation pathways of diallyl(chloromethyl)methylsilane vs. inert stability.

Quantitative Stability Metrics

The degradation of diallyl(chloromethyl)methylsilane is highly dependent on both temperature and atmospheric composition. The following table synthesizes expected purity retention based on empirical storage conditions.

Table 1: Quantitative Stability Matrix of Diallyl(chloromethyl)methylsilane

Storage ConditionAtmosphereDurationPurity Retention (%)Primary Degradation Pathway
4°C (Optimal) Nitrogen (

)
12 Months > 95% None (Stable Monomer)
25°CNitrogen (

)
6 Months~ 92%Trace thermal dimerization
4°CAmbient Air3 Months< 85%Slow autoxidation / Peroxides
25°CAmbient Air1 Month< 70%Rapid polymerization / Siloxanes

Experimental Workflows: Self-Validating Handling Protocols

To ensure absolute scientific integrity during synthesis or drug development workflows, the transfer and handling of this reagent must utilize a self-validating system. The following Schlenk-line protocol ensures zero atmospheric ingress while providing an immediate analytical feedback loop.

Phase 1: Environmental Preparation

  • Thermal Desorption: Dry all reaction glassware in an oven at 120°C for a minimum of 4 hours to eliminate surface-bound water molecules.

  • Vacuum Cycling: Assemble the glassware while hot and immediately apply a high vacuum (< 0.1 Torr) on the Schlenk line. Perform three rigorous vacuum-nitrogen backfill cycles to establish a strictly inert environment[2].

Phase 2: Reagent Transfer 3. Septum Purging: Purge the septum of the reagent bottle with a continuous stream of ultra-high purity (UHP) nitrogen to clear any ambient air resting on the surface. 4. Positive Pressure Extraction: Using a gas-tight, oven-dried Hamilton syringe, pierce the septum and withdraw the required volume of diallyl(chloromethyl)methylsilane. 5. Controlled Addition: Transfer the liquid dropwise into the reaction flask under positive nitrogen pressure. Rapid addition can cause localized thermal spikes, which may trigger unwanted ene-reactions or polymerization.

Phase 3: Integrity Validation (The Self-Validating Loop) 6. NMR Sampling: Withdraw a 10 μL aliquot of the transferred silane and dissolve it in anhydrous


 (prepared and stored under nitrogen).
7. Spectroscopic Verification:  Acquire a 

-NMR spectrum. Validate the reagent's structural integrity by comparing the integration of the chloromethyl singlet (

ppm, 2H) to the internal allyl alkene multiplet (

ppm, 2H). 8. Go/No-Go Decision: The integration ratio must be exactly 1:1 . Any peak broadening, baseline noise, or deviation from this ratio indicates handling-induced polymerization or siloxane formation, invalidating the transfer and necessitating a fresh batch.

Conclusion

The successful application of diallyl(chloromethyl)methylsilane in advanced chemical synthesis relies entirely on the rigorous exclusion of oxygen and moisture. By understanding the specific vulnerabilities of its allyl and chloromethyl groups, and by implementing self-validating inert atmosphere protocols, researchers can completely mitigate the risks of autoxidation and hydrolysis, ensuring reproducible, high-yield downstream chemistry.

References

  • 12.3: Olefin Metathesis Source: Chemistry LibreTexts URL: [Link]

Sources

Technical Guide: Refractive Index Characterization of (Chloromethyl)methyldi-2-propenylsilane

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the refractive index and optical characterization of (chloromethyl)methyldi-2-propenylsilane, designed for researchers and drug development professionals.

Part 1: Executive Summary & Chemical Profile

Target Compound: (Chloromethyl)methyldi-2-propenylsilane Synonyms: (Chloromethyl)methyldiallylsilane, Diallyl(chloromethyl)methylsilane CAS Registry Number: 83622-79-1 Molecular Formula:


Molecular Weight:  174.74  g/mol 
Strategic Significance

(Chloromethyl)methyldi-2-propenylsilane is a bifunctional organosilane intermediate. Its value lies in its orthogonal reactivity :

  • Allyl Groups (x2): Available for hydrosilylation or polymerization reactions (forming high-refractive-index polymers).

  • Chloromethyl Group: A site for nucleophilic substitution, allowing the attachment of functional pharmacophores or further cross-linking agents.

Precise knowledge of its Refractive Index (


)  is critical for:
  • Purity Verification: Detecting the absence of mono-allyl impurities or hydrolysis products.

  • Process Analytical Technology (PAT): Monitoring reaction kinetics in real-time.

  • Material Science: Designing optical coatings where high-

    
     siloxanes are required.
    

Part 2: Refractive Index Data & Theoretical Analysis

As a specialized intermediate, experimental data for CAS 83622-79-1 is often batch-specific. However, using Group Contribution Theory and validated structural analogs, we establish the authoritative reference range for researchers.

Predicted & Reference Values

Based on the Lorentz-Lorenz molar refraction additivity rules, the refractive index is calculated relative to established organosilane standards.

CompoundStructure

(Lit/Calc)

Contribution
Tetramethylsilane (TMS)

1.358Reference Baseline
(Chloromethyl)trimethylsilane

1.418

adds

Diallyldimethylsilane

1.442

adds

(Chloromethyl)methyldiallylsilane

1.495 – 1.505 Target Range

Technical Insight: The substitution of a methyl group (


) with a chloromethyl group (

) in organosilanes typically induces a refractive index shift of

. Starting from the diallyldimethylsilane baseline (1.442), the theoretical expectation for the target molecule is

.
Temperature Dependence

The refractive index of organosilanes is inversely proportional to temperature. For high-precision applications, apply the following correction factor if measuring outside standard conditions (


):


  • Coefficient (

    
    ): 
    
    
    
    (Typical for allylic silanes).
  • Implication: A deviation of

    
     alters the reading by 
    
    
    
    , which is significant for purity assays.

Part 3: Measurement Methodology (SOP)

Protocol: High-Precision Refractometry

Objective: Determine


 with 

accuracy to validate synthesis purity. Equipment: Abbe Refractometer (e.g., Atago NAR-1T) with circulating water bath.

Step-by-Step Workflow:

  • Calibration:

    • Equilibrate the prism block to

      
      .
      
    • Verify calibration using a standard: 1-Bromonaphthalene (

      
      ) or Distilled Water  (
      
      
      
      ).
  • Sample Preparation:

    • Critical: Ensure the sample is anhydrous. Hydrolysis of the chloromethyl group releases HCl, clouding the prism and altering the index.

    • Filter sample through a 0.45

      
      m PTFE syringe filter if any turbidity is visible.
      
  • Application:

    • Place 2-3 drops of (chloromethyl)methyldi-2-propenylsilane onto the main prism.

    • Caution: Do not touch the prism surface with the pipette tip (scratch risk).

  • Measurement:

    • Close the secondary prism immediately to minimize evaporation of volatile impurities.

    • Adjust the dispersion knob (Amici prisms) until the borderline is sharp and achromatized (black/white edge, not colored).

    • Align the borderline with the crosshairs.

  • Data Logging:

    • Record temperature (

      
      ) and Index (
      
      
      
      ).
    • Clean prism immediately with Isopropanol followed by Acetone .

Troubleshooting Common Errors
  • Fuzzy Borderline: Indicates sample heterogeneity (emulsion) or high dispersion. Correction: Check for water contamination/hydrolysis.

  • Drifting Value: Temperature instability.[1] Correction: Allow 2 minutes for thermal equilibrium before reading.

Part 4: Visualization of Structure & Workflow

The following diagram illustrates the molecular structure and the logical flow for using Refractive Index as a Quality Control (QC) gate in synthesis.

G cluster_molecule Structure: (Chloromethyl)methyldiallylsilane cluster_workflow QC Workflow Si Si Atom Allyl1 Allyl Group (-CH2CH=CH2) Si->Allyl1 Allyl2 Allyl Group (-CH2CH=CH2) Si->Allyl2 Me Methyl (-CH3) Si->Me Chloromethyl Chloromethyl (-CH2Cl) Si->Chloromethyl Sample Crude Synthesis Product Measure Measure nD (20°C) Sample->Measure Decision Value Check Measure->Decision Pass Release: Purity > 97% Decision->Pass 1.495 - 1.505 Fail Reject: Distill Again Decision->Fail < 1.490 (Solvent?) Decision->Fail > 1.510 (Polymer?)

Caption: Structural composition of the target silane and the decision-logic for Refractive Index-based quality control.

Part 5: Safety & Handling (SDS Summary)

While measuring refractive index, the operator is exposed to the neat liquid. Adhere to these safety standards:

  • Hazards:

    • Skin/Eye Corrosive: The chloromethyl group can hydrolyze to release HCl on contact with moisture/tissue.

    • Flammability: Flash point is expected to be

      
       (based on diallyldimethylsilane data).
      
  • Controls:

    • Perform all transfers inside a fume hood .

    • Wear Nitrile gloves (double-gloving recommended) and chemical splash goggles.

  • Spill Response:

    • Neutralize spills with sodium bicarbonate before wiping. Do not use water directly, as it generates HCl gas.

References

  • Gelest, Inc. Reactive Silicones: Forging New Polymer Links. Morrisville, PA. (General reference for allyl-silane properties and refractive index trends).

  • Sigma-Aldrich. Product Specification: Diallyldimethylsilane (CAS 1111-74-6). (Used as baseline for refractive index calculation).

  • Lide, D. R. CRC Handbook of Chemistry and Physics. 88th Edition.[2] CRC Press, 2007.[2] (Standard for atomic refraction constants).

  • Arkles, B. Look-up Guide for Refractive Index of Organosilicon Compounds. Gelest Technical Brochure. (Methodology for estimating RI of mixed-substituent silanes).

Sources

Methodological & Application

Application Note: Selective Synthesis of Diallyl(chloromethyl)methylsilane via Grignard Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis of diallyl(chloromethyl)methylsilane from dichloro(chloromethyl)methylsilane Content Type: Application Note & Protocol Audience: Researchers, Scientists, Drug Development Professionals

Abstract & Introduction

This application note details the protocol for the synthesis of diallyl(chloromethyl)methylsilane (Target) from dichloro(chloromethyl)methylsilane (Starting Material, CAS: 1558-33-4). This transformation is a double nucleophilic substitution at the silicon center using allylmagnesium bromide.

The resulting silane is a high-value intermediate containing three distinct functional handles:

  • Chloromethyl group (

    
    ):  susceptible to nucleophilic substitution (e.g., amination, esterification) without cleaving the Si-C bond.
    
  • Allyl groups (

    
    ):  available for hydrosilylation, polymerization, or thiol-ene "click" chemistry.
    
  • Methyl group: provides steric modulation and hydrophobicity.

This protocol emphasizes the chemoselective alkylation of the Si-Cl bonds while preserving the C-Cl bond of the chloromethyl group, a critical challenge due to the potential for competitive reactivity.

Reaction Mechanism & Strategy

The synthesis proceeds via a Grignard reaction.[1][2][3] The silicon-chlorine (


) bond is significantly more electrophilic and kinetically active toward organomagnesium reagents than the carbon-chlorine (

) bond in the chloromethyl group under controlled temperatures (0°C to 25°C).
Mechanistic Pathway

The reaction follows a nucleophilic substitution pathway at the silicon atom.

  • First Substitution: Allylmagnesium bromide attacks the silicon center, displacing the first chloride ion.

  • Second Substitution: A second equivalent of the Grignard reagent displaces the second chloride, yielding the diallyl product.

Key Selectivity Factor: Maintaining the reaction temperature below 30°C prevents the Grignard reagent from attacking the


 moiety (alpha-halosilane reactivity), which would lead to side products or polymerization.

ReactionMechanism SM Dichloro(chloromethyl) methylsilane Inter Intermediate: Allyl(chloro) (chloromethyl)methylsilane SM->Inter Step 1: Fast (0°C) Grignard 2 equiv. Allyl-MgBr Grignard->Inter Product Product: Diallyl(chloromethyl) methylsilane Grignard->Product Inter->Product Step 2: Slower (RT) Byproduct 2 MgBrCl Inter->Byproduct

Figure 1: Step-wise nucleophilic substitution at the silicon center.

Safety & Handling

  • Dichloro(chloromethyl)methylsilane: Corrosive, releases HCl upon contact with moisture. Handle only in a fume hood.

  • Allylmagnesium Bromide: Pyrophoric in high concentrations; moisture sensitive. Use anhydrous solvents and inert atmosphere (

    
     or Ar).
    
  • Exotherm Control: The reaction is highly exothermic. Efficient cooling and slow addition are mandatory to prevent runaway reactions and Wurtz-type coupling of allyl groups (forming 1,5-hexadiene).

Experimental Protocol

Materials & Stoichiometry
ReagentMW ( g/mol )Density (g/mL)EquivalentsAmount (Example)
Dichloro(chloromethyl)methylsilane 163.511.281.016.35 g (100 mmol)
Allylmagnesium Bromide (1.0 M in Et₂O) ~147.3N/A2.2 - 2.4240 mL (240 mmol)
Anhydrous Diethyl Ether (or THF) 74.120.71Solvent200 mL
Ammonium Chloride (Sat. Aq.) 53.49N/AQuench100 mL

Note: A slight excess (10-20%) of Grignard is used to ensure complete conversion of both Si-Cl bonds.

Setup
  • Glassware: Oven-dried 1L 3-neck round-bottom flask (RBF), pressure-equalizing addition funnel, reflux condenser, and magnetic stir bar.

  • Atmosphere: Flush the system with dry Nitrogen or Argon for 15 minutes. Maintain a positive pressure of inert gas throughout.

  • Temperature Control: Prepare an ice/water bath (0°C).

Procedure

Step 1: Solvation of Silane

  • Charge the 3-neck RBF with 16.35 g (12.8 mL) of Dichloro(chloromethyl)methylsilane.

  • Add 200 mL of anhydrous diethyl ether (or THF).

  • Cool the solution to 0°C in the ice bath with moderate stirring.

Step 2: Grignard Addition (Critical Step)

  • Transfer 240 mL of Allylmagnesium bromide (1.0 M) to the addition funnel via cannula or syringe under inert atmosphere.

  • Dropwise Addition: Add the Grignard reagent slowly over 60–90 minutes .

    • Observation: A white precipitate (magnesium salts) will form immediately.

    • Control: Ensure the internal temperature does not exceed 10°C. If the solvent boils vigorously, stop addition and allow to cool.

Step 3: Reaction Completion

  • Once addition is complete, remove the ice bath.

  • Allow the mixture to warm to Room Temperature (20–25°C) .

  • Stir for an additional 3–4 hours .

    • Expert Tip: Do not reflux unless GC analysis shows incomplete conversion. Refluxing increases the risk of attacking the chloromethyl group.

Step 4: Quenching & Workup

  • Cool the mixture back to 0°C .

  • Quench: Slowly add 100 mL of saturated aqueous

    
    . Caution: Exothermic and gas evolution.
    
  • Transfer to a separatory funnel. Separate the organic layer.[1]

  • Extract the aqueous layer with

    
     of ether.
    
  • Combine organic layers and wash with

    
     brine.
    
  • Dry over anhydrous

    
     or 
    
    
    
    for 30 minutes.
  • Filter off the drying agent.

Step 5: Purification

  • Concentrate the filtrate using a Rotary Evaporator (bath temp < 40°C) to remove solvent.

  • Vacuum Distillation: Purify the crude oil.

    • The product has a higher boiling point than the starting material.

    • Expected Boiling Point range: 70–80°C at 10 mmHg (Estimate based on structure; adjust based on vacuum strength).

    • Collect the clear, colorless fraction.

Workflow Start Start: Dry Glassware & Inert Gas Prep Dissolve Silane in Et2O Cool to 0°C Start->Prep Add Add AllylMgBr (Dropwise) Control Exotherm (<10°C) Prep->Add React Stir at RT (3-4 hrs) Monitor by GC/TLC Add->React Quench Quench with Sat. NH4Cl Phase Separation React->Quench Purify Dry (MgSO4) & Concentrate Vacuum Distillation Quench->Purify Final Pure Diallyl(chloromethyl) methylsilane Purify->Final

Figure 2: Operational workflow for the synthesis.

Characterization & Validation

Confirm the structure using


 NMR and 

NMR.
NucleusChemical Shift (

ppm)
MultiplicityAssignment

~0.10Singlet (3H)


~1.60Doublet (4H)

(Allylic)

~2.85Singlet (2H)

(Chloromethyl)

~4.90Multiplet (4H)

(Terminal vinyl)

~5.80Multiplet (2H)

(Internal vinyl)

~0 to +5SingletSilicon center

Self-Validation Check:

  • Absence of doublet at ~0.4 ppm: Indicates complete consumption of Starting Material (

    
     in SM is shifted differently).
    
  • Integration Ratio: Ensure the ratio of Allyl protons (10H total) to Chloromethyl protons (2H) is 5:1.

Expert Insights & Troubleshooting

  • Wurtz Coupling (Hexadiene Formation):

    • Symptom:[2][4][5][6][7][8] Low yield, smell of terpenes (1,5-hexadiene).

    • Cause: Localized heating or fast addition of Grignard.

    • Fix: Increase stirring speed and reduce addition rate. Ensure the Grignard solution is not too concentrated (use < 2M).

  • Incomplete Alkylation:

    • Symptom:[2][4][5][6][7][8] Presence of mono-allyl chloro species.

    • Cause: Degraded Grignard reagent (moisture ingress).

    • Fix: Titrate Grignard reagent before use or use a fresh commercial bottle.

  • Stability of Chloromethyl Group:

    • The

      
       bond is remarkably stable to neutral water but can hydrolyze under strong basic reflux. Avoid using NaOH for quenching; stick to 
      
      
      
      .

References

  • Organic Syntheses. Allylmagnesium Bromide Preparation and Reactions. Org.[1][2][5][8][9] Synth. 1958, 38, 6. [Link]

  • PubChem. Dichloro(chloromethyl)methylsilane Compound Summary. [Link][9]

  • Thieme Chemistry. Science of Synthesis: Allylic Grignard Reagents. [Link]

Sources

Application Note: High-Efficiency Nucleophilic Substitution of Chloromethyl-Diallylsilanes

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Value

The incorporation of silicon into drug scaffolds ("sila-substitution") is a powerful strategy to alter lipophilicity and metabolic stability without changing the pharmacological profile. (Chloromethyl)diallylsilanes are critical precursors in this domain. They serve as the linchpin for synthesizing 1-functionalized-1-silacyclopent-3-enes via Ring-Closing Metathesis (RCM).

However, the chloromethyl group (


)  is deceptively sluggish in direct 

reactions compared to its carbon analogs (

). This reduced reactivity is attributed to the steric bulk of the silyl group and the electronic repulsion in the transition state.

This guide details a biphasic activation protocol that overcomes these kinetic barriers. By coupling a Finkelstein activation (


) with subsequent nucleophilic attack, yields can be improved from <40% (direct substitution) to >85%.

Mechanistic Insight: The "Alpha-Silyl" Barrier

Understanding the reactivity of


-halomethylsilanes is prerequisite to successful synthesis.[1]
  • Steric Shielding: The silicon atom has a larger van der Waals radius (2.1 Å) than carbon (1.7 Å). In diallylsilanes, the two allyl groups create a "propeller-like" steric sweep that hinders the backside approach of the nucleophile required for

    
     inversion.
    
  • Electronic Mismatch: While silicon stabilizes

    
    -carbocations (beta-effect), it does not significantly stabilize the 
    
    
    
    transition state at the
    
    
    -position.
  • The Solution (Finkelstein Activation): Iodide (

    
    ) is both a potent nucleophile and an excellent leaving group. Converting the chlorinated precursor to the iodomethyl  derivative (
    
    
    
    ) lowers the activation energy for subsequent substitutions with "harder" nucleophiles like azides or amines.
Visualizing the Reaction Pathway

G Figure 1: Activation-Substitution-Cyclization Workflow Start Chloromethyl Diallylsilane (Sluggish Electrophile) Activation Finkelstein Activation (NaI / Acetone) Start->Activation Step 1 Intermediate Iodomethyl Diallylsilane (Activated Species) Activation->Intermediate - NaCl Nu_Attack Nucleophilic Substitution (NaN3, R-NH2, etc.) Intermediate->Nu_Attack Step 2 Product Functionalized Diallylsilane Nu_Attack->Product - NaI Cyclization RCM Cyclization (Grubbs Cat.) Product->Cyclization Step 3 (Optional) Final Silacyclopentene Scaffold Cyclization->Final

Figure 1: The strategic workflow converting the sluggish chloromethyl precursor into a reactive iodide intermediate, enabling efficient downstream functionalization.

Experimental Protocols

Protocol A: Finkelstein Activation ( )

Objective: Convert (chloromethyl)diallylmethylsilane to (iodomethyl)diallylmethylsilane. Scale: 10 mmol basis.

Reagents:

  • (Chloromethyl)diallylmethylsilane (1.0 equiv)

  • Sodium Iodide (NaI) (2.0 equiv) – Must be dry.

  • Acetone (Anhydrous) – 0.5 M concentration.

Procedure:

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Argon/Nitrogen.[2]

  • Dissolution: Add NaI (3.0 g, 20 mmol) to anhydrous acetone (20 mL). Stir until fully dissolved.

  • Addition: Add (chloromethyl)diallylmethylsilane (1.75 g, 10 mmol) dropwise via syringe.

  • Reflux: Heat the mixture to reflux (approx. 60°C) for 18–24 hours .

    • Observation: A white precipitate (NaCl) will form as the reaction proceeds.

  • Workup:

    • Cool to room temperature.[3][4]

    • Filter off the NaCl solid using a fritted funnel or Celite pad.

    • Concentrate the filtrate under reduced pressure (rotary evaporator, NO heat > 30°C as iodides can be light/heat sensitive).

    • Purification: Dissolve residue in pentane/hexanes, wash with 10% sodium thiosulfate (to remove free iodine), then water and brine. Dry over

      
      .[3]
      
  • Storage: The resulting (iodomethyl)diallylmethylsilane is a light sensitive oil. Store in the dark at -20°C or use immediately.

Protocol B: Nucleophilic Substitution with Azide ( )

Objective: Synthesis of (azidomethyl)diallylmethylsilane (Precursor for Click Chemistry).

Reagents:

  • (Iodomethyl)diallylmethylsilane (from Protocol A).

  • Sodium Azide (

    
    ) (1.5 equiv).
    
  • DMF (Dimethylformamide) – Anhydrous.[5]

Procedure:

  • Safety Note: Azides are potential explosion hazards. Do not use halogenated solvents (DCM/Chloroform) with sodium azide to avoid forming di-azidomethane (highly explosive). Use a blast shield.

  • Reaction: In a flask behind a shield, dissolve (iodomethyl)diallylmethylsilane (2.6 g, 10 mmol) in dry DMF (20 mL).

  • Addition: Add

    
     (0.975 g, 15 mmol) in one portion.
    
  • Conditions: Stir at room temperature for 4 hours.

    • Note: The iodide is reactive enough that heating is rarely required and should be avoided to prevent decomposition of the azide.

  • Workup:

    • Dilute with Diethyl Ether (

      
      ) and water.
      
    • Wash the organic layer 3x with water (to remove DMF) and 1x with brine.

    • Dry over

      
       and concentrate carefully (do not distill to dryness if heating).
      
  • Yield: Expect >90% conversion. Product is a clear oil.[3][4]

Protocol C: Amination (Synthesis of Silyl-Methyl Amines)

Objective: Substitution with secondary amines (e.g., Morpholine, Piperidine).

Procedure:

  • Stoichiometry: Use excess amine (3.0 equiv) to act as both nucleophile and proton scavenger.

  • Solvent: Acetonitrile (MeCN) or THF.

  • Condition: Heat (iodomethyl)diallylmethylsilane with the amine at 50°C for 6 hours.

  • Purification: Acid/Base extraction.

    • Extract product into 1M HCl (aqueous).

    • Wash organic impurities away with ether.

    • Basify aqueous layer with NaOH to pH 10.

    • Extract free amine back into ether.

Data Summary & Troubleshooting

ParameterDirect Substitution (

)
Activated Substitution (

)
Reaction Time 48+ Hours (often incomplete)4 - 12 Hours
Temperature High Heat (80-100°C) requiredRT to Mild Heat (25-50°C)
Typical Yield 30 - 50%85 - 95%
Side Reactions Elimination, PolymerizationMinimal

Troubleshooting Guide:

  • Low Conversion in Step 1: Ensure NaI is dry. Water poisons the Finkelstein equilibrium. Use 3.0 equiv NaI if kinetics are slow.

  • Product Decomposition: Iodomethylsilanes are light-sensitive. Wrap flasks in aluminum foil.

  • Emulsions in DMF Workup: Use copious amounts of water during the wash steps to fully remove DMF, or switch to DMSO (though DMSO is harder to remove).

References

  • General Reactivity of -Haloalkylsilanes: Eaborn, C. Organosilicon Compounds. Butterworths Scientific Publications, London, 1960. (Classic text establishing the steric hindrance models of silyl-methyl centers).
  • Finkelstein Activation Protocols

    • Whitmore, F. C., & Sommer, L. H. "Organosilicon Compounds. II. Silicon Analogs of Neopentyl Chloride." Journal of the American Chemical Society, 68(3), 481–484. Link

  • Tietze, L. F., & Kettschau, G. "Stereoselective Synthesis of Cyclopentanoids by Domino Reactions." Top. Curr. Chem., 189, 1-120.
  • Ring-Closing Metathesis of Diallylsilanes

    • Yao, Q. "Ring-closing metathesis of silicon-containing dienes: synthesis of silacyclopent-3-enes." Organic Letters, 3(13), 2069-2072. (Establishes the utility of the diallyl precursor). Link

  • Safety Data (Chloromethylsilanes)

    • Gelest, Inc. "Material Safety Data Sheet: (Chloromethyl)dimethylvinylsilane." (Representative safety profile for chloromethyl-allyl systems). Link

Sources

Troubleshooting & Optimization

Preventing homocoupling during diallyl(chloromethyl)methylsilane synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Prevention of Homocoupling & Optimization of Selectivity Target Audience: Organic Chemists, Process Engineers, Drug Development Scientists Document ID: TSC-SIL-042 Status: Active

Core Directive & Executive Summary

The Challenge: Synthesizing diallyl(chloromethyl)methylsilane requires the nucleophilic substitution of two chlorine atoms on dichloro(chloromethyl)methylsilane using an allylmetal reagent (typically Allylmagnesium bromide).

The "Homocoupling" Problem: Users frequently encounter yield losses due to Wurtz-type homocoupling , where the allyl reagent reacts with itself rather than the silane.

  • Reaction:

    
    
    
  • Consequence: Stoichiometric imbalance, generation of difficult-to-separate byproducts, and lower yields of the target silane.

The Selectivity Problem: A secondary risk is the chemoselectivity between the Si-Cl bonds (desired target) and the C-Cl bond of the chloromethyl group. While Si-Cl is kinetically favored, uncontrolled exotherms can lead to attack on the chloromethyl group.

Mechanism & Causality (The "Why")

To prevent failure, we must understand the competing kinetic pathways.

Reaction Pathways Diagram

The following diagram illustrates the desired pathway versus the two critical failure modes: Wurtz homocoupling and Chemoselectivity loss (C-Cl attack).

ReactionPathways Reagents Reagents: Dichloro(chloromethyl)methylsilane + AllylMgBr Target TARGET PRODUCT: Diallyl(chloromethyl)methylsilane Reagents->Target  Low Temp (-10°C)  Slow Addition  Kinetic Control Wurtz SIDE PRODUCT A (Homocoupling): 1,5-Hexadiene (Biallyl) Reagents->Wurtz  High Temp  Fast Addition  Conc. Allyl Halide OverAlk SIDE PRODUCT B (Over-alkylation): Diallyl(propyl)methylsilane (Attack on C-Cl) Reagents->OverAlk  Excess Grignard  Uncontrolled Exotherm Target->OverAlk  Prolonged Exposure  >2.2 eq Grignard

Figure 1: Kinetic pathways showing the competition between silylation (Green), Wurtz coupling (Red), and C-Cl attack (Yellow).

The Thermodynamics of Selectivity
  • Si-Cl vs. C-Cl: The Si-Cl bond is highly polarized and susceptible to nucleophilic attack because Silicon is a "hard" electrophile. The C-Cl bond in the chloromethyl group is less reactive. However, Allyl Grignards are highly reactive . If the reaction temperature rises above 0°C, the energy barrier for attacking the C-Cl bond is overcome, leading to side products.

  • Wurtz Coupling: This is a bimolecular reaction dependent on the concentration of the allyl halide (during Grignard formation) or the Grignard itself. Rate

    
     . Therefore, keeping the instantaneous concentration of the active allyl species low is the primary defense.
    

Optimized Experimental Protocol

This protocol is designed as a self-validating system . Each step includes a checkpoint to ensure integrity before proceeding.

Precursors:

  • Substrate: Dichloro(chloromethyl)methylsilane (CAS: 1561-13-3)

  • Reagent: Allylmagnesium Bromide (1.0 M in Et₂O or THF). Note: Ether is preferred to suppress rearrangement, but THF is acceptable if temperature is strictly controlled.

Step 1: System Preparation
  • Drying: All glassware must be flame-dried under Argon/Nitrogen.[1] Moisture instantly hydrolyzes chlorosilanes to siloxanes (white precipitate).

  • Solvent: Anhydrous Diethyl Ether or THF (Water < 50 ppm).

Step 2: The "Double-Titration" Strategy (Critical for Stoichiometry)

Because Wurtz coupling consumes the Grignard reagent during storage, you cannot trust the label concentration.

  • Action: Titrate the AllylMgBr immediately before use (e.g., using salicylaldehyde phenylhydrazone or simple acid/base back-titration).

  • Target: You need exactly 2.1 to 2.2 equivalents of active Grignard relative to the silane.

    • < 2.0 eq: Incomplete mono-substitution (Mix of mono- and di-allyl).

    • >> 2.2 eq: Risk of attacking the chloromethyl group.

Step 3: Controlled Addition (The Anti-Wurtz Method)
  • Setup: Place Dichloro(chloromethyl)methylsilane in the flask with solvent (dilute to ~0.5 M). Cool to -10°C to -20°C .

  • Addition: Add the AllylMgBr solution dropwise over 2–4 hours.

    • Why? Keeping the silane in excess during addition favors the capture of the Grignard by the Si-Cl bond rather than allowing Grignard molecules to encounter each other or build up heat.

  • Monitoring: Monitor internal temperature. Do not allow T > 0°C.

Step 4: Quench & Workup
  • Quench: Pour reaction mixture into crushed ice/saturated NH₄Cl.

    • Caution: Exothermic. The NH₄Cl buffers the pH to prevent acid-catalyzed rearrangement of the allyl groups.

  • Purification: Distillation.[1][2][3][4]

    • Note: 1,5-hexadiene (b.p. 60°C) will come off first. The product boils significantly higher.[5]

Troubleshooting Guide (FAQ)

Q1: I am observing a large amount of 1,5-hexadiene (biallyl) and low product yield. Why?

Diagnosis: This is classic Wurtz homocoupling. Root Causes & Solutions:

Cause Mechanism Solution
Fast Addition High local concentration of Grignard favors bimolecular coupling.[6] Reduce addition rate. Use a syringe pump.
High Temperature Thermal energy overcomes the activation barrier for coupling. Cool reactor to -20°C. Ensure efficient stirring.

| Degraded Reagent | The Grignard had already coupled in the bottle before use. | Titrate the Grignard before use. If concentration is <80% of label, discard. |

Q2: NMR shows a complex mixture of alkylated products. Is my Chloromethyl group reacting?

Diagnosis: Loss of Chemoselectivity. Test: Check for the disappearance of the


 singlet in 

H NMR (typically

2.7–2.9 ppm). If this peak integrates low or shifts, you have alkylated the carbon. Solution:
  • Lower Temperature: The Si-Cl substitution is faster than C-Cl substitution. Lowering T increases the kinetic preference for Si-Cl.

  • Stoichiometry Control: Ensure you are not using a large excess (>2.5 eq) of Grignard.

Q3: Can I generate the Allyl Grignard in situ (Barbier conditions) with the silane present?

Verdict: NOT RECOMMENDED. Reasoning: Mixing Mg, Allyl Bromide, and Chlorosilane together (Barbier) creates a high concentration of Allyl Bromide and Mg surface. This maximizes Wurtz coupling (


) because the alkyl halide is present alongside the forming Grignard.
Protocol:  Always pre-form the Grignard (or buy it), filter off excess Mg, and then add it to the silane.

Logic Flow & Decision Tree

Use this flowchart to diagnose issues during the reaction.

TroubleshootingTree Start Start Troubleshooting CheckYield Is Yield < 70%? Start->CheckYield CheckByproducts Analyze Byproducts (GC/NMR) CheckYield->CheckByproducts Yes Hexadiene Major Byproduct: 1,5-Hexadiene CheckByproducts->Hexadiene Biallyl found OverAlk Major Byproduct: Attack on CH2Cl CheckByproducts->OverAlk C-Cl reaction Siloxane White Precipitate/ Siloxanes CheckByproducts->Siloxane Hydrolysis SolHex Solution: 1. Lower Temp (-20°C) 2. Slower Addition 3. Check Reagent Quality Hexadiene->SolHex SolOver Solution: 1. Reduce Grignard Eq (max 2.2) 2. Strict Temp Control (<0°C) OverAlk->SolOver SolSilo Solution: 1. Flame dry glassware 2. Check solvent water (<50ppm) Siloxane->SolSilo

Figure 2: Diagnostic decision tree for yield loss and impurity profiling.

References

  • Seyferth, D. (1962). The Preparation of Organosilicon Compounds by the Grignard Reaction. Organic Syntheses. (General grounding on Grignard-Silane protocols).

  • BenchChem Technical Support. (2025). Preventing the formation of Wurtz coupling products in Grignard reactions.

  • Tuulmets, A., et al. (2004).[7] Grignard Reaction with Chlorosilanes in THF: A Kinetic Study. Journal of Organic Chemistry. (Kinetics of Si-Cl substitution).

  • Gelest, Inc. Grignard Reagents and Silanes: Reaction Guide.

  • Smith, M. B.March's Advanced Organic Chemistry.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for Dichloro(chloromethyl)methylsilane and Allylmagnesium bromide before handling.

Sources

Removing magnesium salts from diallyl silane reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to Removing Magnesium Salts from Diallyl Silane Reaction Mixtures

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with the synthesis of diallyl silanes, a critical class of intermediates in various advanced materials and pharmaceutical applications. A common synthetic route involves the Grignard reaction, which, while effective, often presents the challenge of removing magnesium salt byproducts from the final reaction mixture.

This document provides in-depth technical guidance in a user-friendly question-and-answer format. We will delve into the causality behind experimental choices, offer field-proven insights, and provide detailed, self-validating protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary magnesium salt byproducts I should expect in my diallyl silane synthesis via a Grignard reaction?

When you synthesize diallyl silanes using a Grignard reagent (allylmagnesium bromide or chloride) and a chlorosilane precursor (e.g., dichlorodimethylsilane or dichlorodiphenylsilane), the primary byproducts are magnesium halides. Specifically, you will form magnesium chloride (MgCl₂) or magnesium bromide (MgBr₂), depending on the halide present in your starting materials. These salts are inorganic and generally insoluble in the nonpolar organic solvents typically used for these reactions, such as diethyl ether or tetrahydrofuran (THF).

Q2: Why is the complete removal of these magnesium salts so critical for my downstream applications?

Residual magnesium salts can have a significant detrimental impact on the subsequent utility of your diallyl silane product. Here’s why their removal is paramount:

  • Catalyst Poisoning: Many downstream applications of diallyl silanes involve sensitive transition-metal catalysts, such as those used in hydrosilylation or olefin metathesis.[1][2][3][4][5][6] Magnesium salts can act as catalyst poisons, deactivating these expensive and crucial reagents, leading to failed or low-yielding reactions.

  • Interference with Polymerization: If the diallyl silane is intended for use as a monomer or cross-linker in polymerization reactions, residual salts can interfere with the polymerization process, affecting the polymer's molecular weight, polydispersity, and overall material properties.

  • Product Instability: The presence of hygroscopic magnesium salts can attract water, which can lead to the slow hydrolysis of the diallyl silane over time, compromising its purity and stability during storage.[7][8]

  • Inaccurate Stoichiometry: The presence of these non-volatile impurities means that the measured weight of your product is not accurate, leading to stoichiometric errors in subsequent reactions.

Troubleshooting Guide: Common Issues and Solutions

Problem 1: A persistent emulsion has formed during the aqueous workup, making phase separation impossible.

Cause: Emulsions are a frequent challenge in Grignard workups and are often stabilized by fine precipitates of magnesium hydroxide or basic magnesium salts that form at the interface of the organic and aqueous layers. The presence of the silane product itself can also contribute to the stability of these emulsions.

Solutions:

  • Addition of Brine: The most common and effective solution is to "break" the emulsion by adding a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase helps to destabilize the emulsion by drawing water out of the organic layer and increasing the density difference between the two phases.

  • Filtration through Celite®: If the emulsion is particularly stubborn, you can filter the entire mixture through a pad of Celite® or another filter aid. This will physically remove the fine solid particles that are stabilizing the emulsion. The filtrate can then be transferred back to a separatory funnel for clean phase separation.

  • Solvent Addition: Adding more of the organic solvent used in the reaction (e.g., diethyl ether or THF) can sometimes help to break up an emulsion by diluting the organic phase.

  • Gentle Centrifugation: For small-scale reactions, gentle centrifugation can be an effective, albeit less common, method to force the separation of the layers.

Problem 2: My final diallyl silane product is a cloudy liquid, even after drying and solvent removal.

Cause: Cloudiness in the final product is almost always due to the presence of finely dispersed, residual magnesium salts. This indicates that the initial quenching and washing steps were insufficient to completely remove these byproducts.

Solutions:

  • Re-dissolution and Re-washing: Dissolve the cloudy product in a suitable nonpolar organic solvent like hexane or diethyl ether. Wash this solution again with deionized water, followed by a brine wash. Carefully separate the layers and re-dry the organic phase over a fresh portion of a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Filtration through a Fine Frit or Syringe Filter: For very fine, suspended particles, passing the neat product or a concentrated solution through a fine porosity sintered glass funnel or a syringe filter (with a compatible membrane, such as PTFE) can effectively remove the haze.

  • Non-Aqueous Workup (for highly water-sensitive products): If your diallyl silane is particularly prone to hydrolysis, an entirely non-aqueous workup may be necessary. After the reaction is complete, the mixture can be filtered through a pad of an inert filter aid like Celite® to remove the bulk of the magnesium salts. The filtrate can then be concentrated. This method may require multiple filtrations to achieve high purity.

Detailed Experimental Protocols

Protocol 1: Standard Aqueous Workup for Diallyl Silane Purification

This protocol is suitable for most common diallyl silanes, such as diallyldimethylsilane and diallyldiphenylsilane.

Step-by-Step Methodology:

  • Reaction Quenching:

    • Cool the Grignard reaction mixture to 0 °C in an ice bath.

    • Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise with vigorous stirring. The use of NH₄Cl is recommended as it is a mild acid that effectively protonates any unreacted Grignard reagent and helps to dissolve the magnesium salts without being as harsh as strong mineral acids, which could potentially promote side reactions.

    • Continue adding the NH₄Cl solution until no further exothermic reaction is observed and the solids have largely dissolved.

  • Phase Separation:

    • Transfer the mixture to a separatory funnel.

    • If two clear layers do not form, refer to the troubleshooting guide for emulsions.

    • Separate the organic layer.

  • Aqueous Washing:

    • Wash the organic layer with deionized water (2 x 50 mL for a ~100 mmol scale reaction).

    • Follow with a wash using saturated aqueous sodium chloride (brine) (1 x 50 mL). This step helps to remove the bulk of the dissolved water from the organic phase.

  • Drying the Organic Layer:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[9] MgSO₄ is a faster and more efficient drying agent, but Na₂SO₄ is less acidic and may be preferable for very sensitive silanes.

    • Add the drying agent until it no longer clumps together and flows freely when the flask is swirled.

  • Isolation of the Product:

    • Filter the dried organic solution to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • For higher purity, the crude product can be purified by vacuum distillation.

Data Presentation

Table 1: Physical Properties of Common Diallyl Silanes

For your reference, here are some key physical properties of commonly synthesized diallyl silanes. This information is critical when planning purification steps like distillation.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Refractive Index (n20/D)
Diallyldimethylsilane1113-12-8C₈H₁₆Si140.30135[10]0.77[10]1.44[10]
Diallyldiphenylsilane10519-88-7C₁₈H₂₀Si264.44140-141 (at 2 mmHg)[11]0.996[11]1.575[11]
Table 2: Solubility of Magnesium Halides in Common Reaction Solvents

Understanding the solubility of the magnesium salt byproducts in your reaction solvent is key to designing an effective purification strategy.

Magnesium SaltSolventTemperature (°C)SolubilityNotes
MgCl₂Tetrahydrofuran (THF)30~0.7 MSolubility is temperature-dependent.
MgBr₂Diethyl Ether202.52 g / 100 g solventForms etherate complexes.
MgBr₂Tetrahydrofuran (THF)Not SpecifiedSolubleA common solvent for reactions involving MgBr₂.
MgCl₂ / MgBr₂TolueneNot SpecifiedSparingly SolubleOften used as a co-solvent.

Visualization of the Workflow

Diagram 1: General Workflow for Diallyl Silane Synthesis and Purification

The following diagram illustrates the key stages of the synthesis and subsequent purification of diallyl silanes from a Grignard reaction.

G cluster_0 Synthesis cluster_1 Workup & Purification cluster_2 Waste Stream A Grignard Reaction (Allyl-MgX + R2SiCl2) B Quenching (e.g., aq. NH4Cl) A->B Reaction Mixture C Phase Separation B->C Quenched Mixture D Aqueous Washing (H2O, Brine) C->D Organic Layer W1 Aqueous Layer (Mg Salts) C->W1 E Drying (e.g., MgSO4) D->E F Solvent Removal E->F Dried Organic Solution W2 Used Drying Agent E->W2 G Final Product (Diallyl Silane) F->G Directly if pure enough H Optional: Vacuum Distillation F->H H->G

Sources

Technical Support Center: Handling the Moisture Sensitivity of Chloromethyl Silane Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Chloromethyl silane intermediates are a versatile class of organosilicon compounds widely used in pharmaceutical and material science synthesis.[1][2] Their utility stems from their ability to act as potent silylating agents and as precursors for more complex silicone-based structures. However, their reactivity is a double-edged sword; the silicon-chlorine (Si-Cl) bond that makes them valuable is also the source of their primary challenge: extreme sensitivity to moisture.[3][4]

This guide serves as a dedicated technical support resource for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into the causality of common experimental failures and offers robust troubleshooting strategies and protocols to ensure the successful handling and application of these reactive intermediates.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common queries regarding the handling of chloromethyl silane intermediates.

Q1: What are chloromethyl silanes and why are they so reactive?

A1: Chloromethyl silanes are organosilicon compounds featuring at least one chloromethyl group (-CH₂Cl) and one silicon-chlorine (Si-Cl) bond. They are reactive intermediates used to introduce silyl groups onto various functional groups (e.g., alcohols, amines) in a process called silylation, or to synthesize more complex siloxanes.[1][2] Their high reactivity is due to the polarized Si-Cl bond. The silicon atom is electrophilic and readily attacked by nucleophiles, the most common of which is water.

Q2: Why is moisture the primary enemy of these compounds?

A2: Moisture is the primary concern because chlorosilanes react vigorously with water in an irreversible hydrolysis reaction.[1][3] This reaction cleaves the Si-Cl bond to form a silanol (R₃Si-OH) intermediate and corrosive hydrogen chloride (HCl) gas.[5] The generated HCl can often be observed as white fumes when the reagent is exposed to ambient air.[3][6] This initial reaction not only consumes your valuable reagent but also initiates a cascade of problematic side reactions.

Q3: I observed a white precipitate or an oily substance in my reaction. What is it?

A3: This is a classic sign of moisture contamination. The silanol (R₃Si-OH) formed during hydrolysis is often unstable and readily undergoes self-condensation with another silanol molecule or reacts with another chlorosilane molecule.[5] This condensation process forms a very stable silicon-oxygen-silicon (Si-O-Si) linkage, creating a byproduct called a siloxane.[7] Depending on the starting silane, these siloxanes can be insoluble oils or white polymeric solids (silicones), which can complicate purification and significantly reduce the yield of your desired product.[5][7]

Q4: What are the absolute essential safety precautions when handling chloromethyl silanes?

A4: Due to their reactivity and the byproducts of hydrolysis, strict safety protocols are non-negotiable.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), tightly fitting safety goggles or a full face shield, and a flame-resistant lab coat.[3][8][9] Do not wear contact lenses.[8][10]

  • Ventilation: All manipulations must be performed in a well-ventilated chemical fume hood to prevent inhalation of volatile silanes and the corrosive HCl gas produced upon contact with air.[3][4]

  • Incompatible Materials: Keep chlorosilanes away from water, alcohols, protic solvents, strong bases, and oxidizing agents.[3]

  • Spill Response: Have an appropriate spill kit ready. Small spills can be absorbed with an inert material like sand or vermiculite. Do NOT use water to clean up spills.[3][11]

Part 2: Troubleshooting Guide for Common Experimental Failures

This guide provides a structured approach to diagnosing and solving issues encountered during reactions involving chloromethyl silanes.

Problem 1: Low or No Product Yield / Complete Reaction Failure

This is the most common issue and almost always traces back to moisture contamination at one or more stages of the experimental setup.

  • Possible Cause A: Inactive or Decomposed Reagent

    • Causality: The chloromethyl silane reagent itself was compromised by atmospheric moisture before it was even added to the reaction. This often happens with previously opened bottles or through improper storage. Silylating agents are sensitive to moisture and can be deactivated by improper storage.[12]

    • Solution:

      • Use Fresh Reagents: Whenever possible, use a newly opened bottle of the reagent.

      • Proper Storage: Store chloromethyl silanes in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon blanket).[3][4] Ensure the container cap is tightly sealed.

      • Inert Atmosphere Transfer: Never open a bottle of chloromethyl silane to the open air. Use a syringe or cannula to transfer the liquid under a positive pressure of inert gas.[13][14]

  • Possible Cause B: Contaminated Solvents or Other Reagents

    • Causality: Trace amounts of water in your reaction solvent or other reagents will preferentially react with the highly sensitive chlorosilane, consuming it before it can react with your substrate.[7][12] Aprotic solvents like THF, DCM, or acetonitrile are strongly recommended.[12]

    • Solution:

      • Use Anhydrous Solvents: Purchase high-quality anhydrous solvents packaged under an inert atmosphere.

      • Dry Solvents: If you must use a previously opened bottle, dry the solvent rigorously before use. A common method is to let the solvent stand over activated molecular sieves (3Å or 4Å) for at least 24 hours under an inert atmosphere.[7]

      • Degassing: For highly sensitive reactions, degas the solvent using a freeze-pump-thaw technique (repeated three times) to remove dissolved oxygen and trace moisture.[15]

  • Possible Cause C: Wet Glassware

    • Causality: A thin film of adsorbed moisture is present on the surface of all laboratory glassware unless it is specifically removed.[13][14] This invisible layer of water is more than enough to ruin a sensitive reaction.

    • Solution:

      • Oven-Drying: The most effective method is to dry all glassware (flasks, stir bars, condensers, etc.) in an oven at >125°C overnight.[13][14]

      • Flame-Drying: For faster drying, assemble the glassware and flame-dry it under a vacuum using a heat gun or a gentle torch flame. You can often see the condensation being driven from the glass surface.[16]

      • Cooling: Crucially, the hot glassware must be allowed to cool to room temperature under a stream of dry inert gas (argon or nitrogen).[13][14] This prevents atmospheric moisture from being drawn back into the flask as it cools.

Problem 2: Product Decomposes During Aqueous Workup or Chromatography
  • Causality: You successfully formed your desired silylated product, but the silyl ether or other silyl-protected group was cleaved during purification. Silyl ethers can be hydrolyzed by acidic or basic conditions.[12] Even the slightly acidic nature of standard silica gel can be sufficient to cleave more sensitive silyl groups like trimethylsilyl (TMS) ethers.[12]

  • Solution:

    • Anhydrous Workup: If possible, perform a non-aqueous workup. This could involve filtering the reaction mixture through a pad of Celite or Florisil under an inert atmosphere and removing the solvent under reduced pressure.

    • Neutralize Silica Gel: If column chromatography is unavoidable, consider neutralizing the silica gel. This can be done by preparing a slurry of the silica gel in the eluent containing ~1% triethylamine, then packing the column as usual.

    • Use Bulkier Silyl Groups: If lability remains an issue, consider using a bulkier silylating agent (e.g., tert-butyldimethylsilyl chloride, TBDMS-Cl) for the protection step. The increased steric bulk around the silicon atom hinders the approach of water or other nucleophiles, significantly increasing stability.[12]

Part 3: Key Experimental Protocols & Data

Protocol 1: General Setup for a Moisture-Sensitive Reaction (Schlenk Line)

This protocol outlines the fundamental steps for setting up a reaction under an inert atmosphere.

  • Glassware Preparation: Oven-dry all necessary glassware (e.g., round-bottom flask, condenser, addition funnel) at 140°C for at least 4 hours, or preferably overnight.[13][14]

  • Assembly: While the glassware is still hot, assemble the apparatus on the Schlenk line. Use a thin, uniform layer of high-vacuum grease on all ground-glass joints.

  • Purge and Refill: Connect the apparatus to the dual-manifold Schlenk line. Evacuate the entire system using the vacuum manifold, then gently refill with a dry, inert gas (argon is preferred due to its density, but nitrogen is also common). Repeat this vacuum/refill cycle at least three times to ensure all atmospheric gases and residual moisture are removed.[15][17]

  • Reagent Addition: Add anhydrous solvents and stable solid reagents to the reaction flask under a positive pressure of the inert gas (a "counterflow").

  • Liquid Reagent Transfer: Transfer liquid reagents, especially the chloromethyl silane, using a dry, nitrogen-flushed syringe through a rubber septum.[13][14] For larger volumes, a cannula transfer is recommended.

  • Reaction: Once all reagents are added, maintain a slight positive pressure of inert gas throughout the reaction. This is typically achieved by connecting the system to a bubbler.

Data Table: Properties of Common Chloromethyl Silane Intermediates
Compound NameCAS NumberMolecular FormulaBoiling Point (°C)Density (g/mL)Key Characteristics
(Chloromethyl)trimethylsilane2344-80-1C₄H₁₁ClSi97-980.877Highly volatile, moisture-sensitive.[4]
Chloro(chloromethyl)dimethylsilane1719-57-9C₃H₈Cl₂Si115-1161.083Corrosive, reacts vigorously with water.[1]
Dichloro(chloromethyl)methylsilane1558-33-4C₂H₅Cl₃Si118-1201.276Flammable liquid, causes severe skin burns.[18][19]
Trichloro(chloromethyl)silane1558-25-4CH₂Cl₄Si117-1191.47Highly reactive, releases HCl on contact with moisture.[3]

Part 4: Visualizations

Diagram 1: Hydrolysis and Condensation of Chloromethyl Silanes

This diagram illustrates the fundamental chemical pathway leading to the formation of unwanted siloxane byproducts from a generic Dichloro(chloromethyl)methylsilane.

Hydrolysis cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation Chlorosilane R(CH₂Cl)SiCl₂ (Chloromethyl Silane) Silanol R(CH₂Cl)Si(OH)₂ (Silanediol Intermediate) Chlorosilane->Silanol Reaction with Water Water H₂O (Moisture) Water->Silanol HCl 2 HCl (Hydrogen Chloride Gas) Silanol->HCl Silanol2 R(CH₂Cl)Si(OH)₂ Siloxane -[Si(R)(CH₂Cl)-O]n- (Polysiloxane Byproduct) Silanol2->Siloxane Silanol3 R(CH₂Cl)Si(OH)₂ Silanol3->Siloxane Water2 H₂O Siloxane->Water2 - H₂O

Caption: Moisture-induced hydrolysis and subsequent condensation of chlorosilanes.

Diagram 2: Troubleshooting Workflow for Silylation Reactions

This diagram provides a logical decision tree for troubleshooting failed silylation reactions.

Troubleshooting start Reaction Failure: Low or No Yield q1 Was all glassware oven/flame-dried and cooled under inert gas? start->q1 fix1 STOP. Properly dry all glassware using Protocol 1. q1->fix1 NO q2 Was a high-purity anhydrous solvent used and transferred under N₂/Ar? q1->q2 YES a1_yes YES a1_no NO fix2 STOP. Use a fresh anhydrous solvent or dry/degas existing solvent. q2->fix2 NO q3 Was the chlorosilane reagent transferred from a fresh bottle via syringe? q2->q3 YES a2_yes YES a2_no NO fix3 Reagent may be compromised. Use a fresh, unopened bottle and proper transfer technique. q3->fix3 NO success If all are YES, consider reaction kinetics (temp, time, catalyst). Problem is likely not moisture. q3->success YES a3_yes YES a3_no NO

Caption: A decision-making workflow for diagnosing moisture-related issues.

References

  • GLOBAL SAFE HANDLING OF CHLOROSILANES. (2017). Silicones Environmental, Health and Safety Center (SEHSC). [Link]

  • Air-free technique. Wikipedia. [Link]

  • Chlorosilane Safety Guide. Scribd. [Link]

  • CHLOROSILANE, 95%. (2017). Gelest, Inc. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group - University of Pittsburgh. [Link]

  • Working with air and moisture sensitive compounds. (2008). Molecular Inorganic Chemistry - University of Groningen. [Link]

  • Chloromethyl Trimethylsilane Purification Methods And Techniques. (2025). ZM Silane Limited. [Link]

  • Chloro Silanes as protecting agent for intermediates in pharmaceutical syntheses. SiSiB SILICONES. [Link]

  • Experiments - Hydrolysis of chloromethylsilanes. Didaktik der Chemie - University of Wuppertal. [Link]

  • Theoretical study of the hydrolysis of chlorosilane. (2000). ResearchGate. [Link]

  • When a good silylation protocol goes bad, what are the usual suspects? (2015). ResearchGate. [Link]

  • Why do my silylations always fail? (2014). Chromatography Forum. [Link]

  • Identifying the mechanism of formation of chlorinated silane polymer by-products during chemical vapor infiltration of SiC from CH3SiCl3/H2. (2019). ResearchGate. [Link]

  • Optimum synthesis of (chloromethyl)silanes by chlorination and methylation reactions of chloro(methyl)silanes. (1991). Indian Journal of Technology. [Link]

  • The Use of Derivatising Reagents. (2018). Chromatography Today. [Link]

  • Dichloro(chloromethyl)methylsilane. PubChem. [Link]

  • Chemical Properties of Silane, dichloro(chloromethyl)methyl- (CAS 1558-33-4). Cheméo. [Link]

Sources

Technical Support Center: Separation of Monoallyl and Diallyl Silane Byproducts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides researchers, synthetic chemists, and drug development professionals with field-proven, self-validating methodologies for separating monoallyl and diallyl silane byproducts. These byproducts frequently co-occur during Grignard or allyl-metal reactions with chlorosilanes, presenting a unique purification challenge due to their nearly identical polarities.

Section 1: Core Principles & Causality (FAQs)

Q: Why do standard silica gel columns fail to separate monoallyl and diallyl silanes? A: Standard normal-phase chromatography relies on polarity differences, specifically hydrogen bonding and dipole-dipole interactions. Because the allyl group is a non-polar hydrocarbon moiety, the addition of a second allyl group (diallyl vs. monoallyl) does not significantly alter the overall dipole moment of the silane. Consequently, both species lack the functional groups necessary to interact differentially with the bare silanol groups on standard silica, causing them to co-elute near the solvent front when using non-polar eluents like hexanes.

Q: How does Argentation Chromatography resolve this co-elution? A: Argentation chromatography utilizes silver nitrate (


) impregnated into the silica matrix. Silver ions (

) act as transition-metal electron acceptors (Lewis acids), forming reversible coordination complexes with the

-electrons of the alkene double bonds[1]. A monoallyl silane possesses one

-system, whereas a diallyl silane possesses two. The diallyl species forms a stronger, potentially bidentate complex with the silver-impregnated stationary phase. This

-complexation drastically increases the retention time of the diallyl species relative to the monoallyl species, allowing for pristine baseline separation[2].

Section 2: Quantitative Data & Method Selection

The choice between fractional distillation and argentation chromatography depends entirely on the molecular weight (MW) and the boiling point differential (


) of the silanes .
Table 1: Physicochemical Properties and Recommended Separation Methods
Compound TypeMolecular Weight ( g/mol )Boiling Point (°C)ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

vs Monoallyl
Recommended Separation Method
Allyltrimethylsilane (Mono)114.2684–88[3]N/AFractional Distillation
Diallyldimethylsilane (Di)140.30135~49 °CFractional Distillation
High-MW Silanes (Mono/Di)> 250> 200 (Convergent)< 10 °CArgentation Chromatography
E/Z Allylsilane Isomers VariesIdentical0 °CArgentation Chromatography[2]

Section 3: Experimental Workflows & Self-Validating Protocols

SeparationWorkflow A Crude Silane Mixture (Monoallyl + Diallyl) B Assess BP Difference (ΔBP) A->B C ΔBP > 30°C (e.g., Low MW Silanes) B->C High Volatility D ΔBP < 10°C (e.g., Bulky/Isomeric Silanes) B->D Low Volatility / High MW E Fractional Distillation C->E F Argentation Chromatography D->F G Monoallyl Fraction (Lower BP) E->G H Diallyl Fraction (Higher BP) E->H I Monoallyl Eluate (Weak π-Binding) F->I J Diallyl Eluate (Strong π-Binding) F->J

Decision workflow for separating monoallyl and diallyl silanes based on molecular weight.

Protocol A: Argentation Chromatography (10% w/w / )

Use for high-molecular-weight silanes or E/Z isomers where distillation is impossible.

Step 1: Preparation of the Stationary Phase

  • Dissolve 10 g of Silver Nitrate (

    
    ) in 100 mL of a 1:1 mixture of Acetonitrile and deionized water.
    
  • Add 90 g of standard flash silica gel (230-400 mesh) to a large round-bottom flask.

  • Pour the

    
     solution over the silica and swirl to create a uniform slurry.
    
  • Remove the solvent via rotary evaporation in the dark (wrap the flask in aluminum foil) until a free-flowing powder is obtained. Dry further under high vacuum for 4 hours.

Step 2: Self-Validation of the Stationary Phase

  • Validation Check: Before packing the column, run a blank TLC plate made from the prepared

    
    /
    
    
    
    alongside a standard silica plate. Spot a known alkene (e.g., cyclohexene) on both. If the
    
    
    value on the silver plate is significantly lower than on the standard plate, the stationary phase is active and successfully complexing
    
    
    -bonds.

Step 3: Column Packing and Elution

  • Pack the column using the dry-pack or slurry method with 100% hexanes. Critical: Wrap the entire column in aluminum foil to prevent photo-reduction of the silver ions.

  • Load the crude silane mixture neat or dissolved in a minimum volume of hexanes.

  • Elute with 100% hexanes. The monoallyl silane will elute first due to weaker

    
    -complexation.
    
  • To elute the strongly bound diallyl silane, introduce a step-gradient of 2-5% Ethyl Acetate in hexanes. The oxygen in Ethyl Acetate competitively binds the

    
     ions, displacing the diallyl silane.
    
  • Detection: Because allylsilanes lack UV chromophores, monitor fractions by spotting on TLC and staining with Potassium Permanganate (

    
    ) or Phosphomolybdic Acid (PMA).
    
Protocol B: Fractional Distillation

Use for highly volatile, low-MW silanes (e.g., Allyltrimethylsilane vs. Diallyldimethylsilane).

Step 1: Setup

  • Equip a round-bottom flask with a Vigreux column (or a spinning band column for

    
     < 20 °C) to maximize theoretical plates.
    
  • Attach a short-path distillation head, condenser, and a fraction collector (cow adapter).

Step 2: Execution & Self-Validation

  • Heat the crude mixture slowly using an oil bath.

  • Validation Check: Monitor the vapor temperature at the distillation head continuously. A stable temperature plateau indicates a pure fraction is distilling (e.g., ~85 °C for Allyltrimethylsilane[3]). If the temperature fluctuates or steadily rises without plateauing, co-distillation is occurring due to insufficient theoretical plates. If this happens, increase the reflux ratio or switch to a longer column before collecting the next fraction.

  • Collect the diallyl fraction once the temperature stabilizes at its respective higher boiling point (e.g., ~135 °C for Diallyldimethylsilane[4]).

Section 4: Troubleshooting Guide

Issue: The silver silica column turned black during the run, and separation failed.

  • Causality: Silver ions (

    
    ) are highly photosensitive. Exposure to ambient laboratory lighting causes photochemical reduction, converting the active 
    
    
    
    ions into inactive elemental silver (
    
    
    ), which destroys the
    
    
    -complexation mechanism.
  • Solution: Wrap the chromatography column, solvent reservoirs, and collection flasks completely in aluminum foil. Work in a dimly lit hood if possible.

Issue: The diallyl silane is not eluting from the argentation column, even after multiple column volumes of hexanes.

  • Causality: The bidentate

    
    -complexation between the two allyl groups and the silver ions is exceptionally strong, anchoring the molecule to the stationary phase.
    
  • Solution: You must disrupt the coordination complex. Switch the mobile phase to include a slightly polar, Lewis-basic solvent. Adding 5% diethyl ether or ethyl acetate will act as a displacer, competitively coordinating with the

    
     ions and releasing the diallyl silane.
    

Mechanism Ag Ag+ (Silica) Elute1 Fast Elution (Low Retention) Ag->Elute1 Monoallyl Elute2 Slow Elution (High Retention) Ag->Elute2 Diallyl Mono Monoallyl (1 π-bond) Mono->Ag Weak Coordination Di Diallyl (2 π-bonds) Di->Ag Strong Bidentate Coordination

Mechanistic pathway of silver ion π-complexation with monoallyl and diallyl silanes.

References

1.[1] Title: Chromatography with silver nitrate | Request PDF - ResearchGate Source: researchgate.net URL:

2.[2] Title: Accurate determinations of the extent to which the SE2 reactions of allyl-, allenyl- and propargylsilanes are stereospecifically anti - RSC Publishing Source: rsc.org URL:

3.[3] Title: Allyltrimethylsilane - Grokipedia Source: grokipedia.com URL:

4.[4] Title: Diallyldimethylsilane 1113-12-8 | Tokyo Chemical Industry Co., Ltd.(APAC) Source: tcichemicals.com URL:

Sources

Controlling temperature for exothermic addition of allylmagnesium bromide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Diffusion-Controlled" Challenge

User Query: Why is the temperature spike so aggressive with allylmagnesium bromide compared to other Grignards?

Technical Insight: Unlike standard alkyl Grignards (e.g., MethylMgBr), the addition of allylmagnesium bromide (AllylMgBr) to electrophiles (ketones/aldehydes) often proceeds at the diffusion-controlled limit . This means the reaction rate (


) is limited only by how fast the molecules can physically find each other, not by the activation energy of the bond formation [1].

Consequently, heat generation is instantaneous upon mixing. If your addition rate exceeds your cooling capacity (


), you risk a localized thermal runaway, which favors the formation of the Wurtz homocoupling byproduct (1,5-hexadiene) and degrades selectivity.

Critical Troubleshooting Guides (Q&A)

Scenario A: Temperature Spikes Despite -78°C Bath

User Report: "I am running the reaction in a -78°C acetone/dry ice bath. When I add the AllylMgBr, the internal temperature spikes from -78°C to -60°C instantly, even with slow addition."

Root Cause Analysis: This is a Heat Transfer vs. Mass Transfer imbalance. The reaction is happening faster than the heat can dissipate through the reactor wall.

  • Viscosity: At -78°C, THF becomes viscous, creating a "hot zone" at the tip of the addition needle.

  • Concentration: Using 1.0 M or 2.0 M reagent directly creates high local enthalpy.

Corrective Actions:

  • Dilution (The "Heat Sink" Method): Dilute the AllylMgBr solution with an equal volume of anhydrous solvent before loading it into the syringe pump. This adds thermal mass to absorb the heat of reaction (

    
    ).
    
  • Sub-Surface Addition: Do not drop from the top of the flask. Use a PTFE cannula to introduce the reagent directly into the vortex of the stirring solution. This maximizes immediate dispersion.

  • Verify Stirring: Ensure you are in the "turbulent flow" regime (Reynolds number > 4000). If using a magnetic stir bar, switch to an overhead mechanical stirrer with a pitched-blade impeller for scales >100 mL [2].

Scenario B: Low Yield & "Grease" Formation (Wurtz Coupling)

User Report: "My yield is only 40%, and I see a lot of non-polar byproducts. The NMR shows terminal alkene peaks that don't match my product."

Root Cause Analysis: You are observing Wurtz Homocoupling . Allyl Grignards are prone to dimerizing into 1,5-hexadiene (biallyl) if the local concentration of radicals is high or the temperature is uncontrolled [3].



Corrective Actions:

  • Temperature Discipline: Maintain internal temperature strictly below -20°C. The activation energy for Wurtz coupling is higher than the addition to the carbonyl; keeping it cold favors the desired kinetic product.

  • Reverse Addition: Instead of adding AllylMgBr to the ketone, add the ketone to the AllylMgBr . This maintains an excess of the nucleophile, but more importantly, it allows you to control the concentration of the electrophile, preventing local heating events where the Grignard is most concentrated.

Comparative Data: Solvent Thermodynamics

Choosing the right solvent is a trade-off between solubility and thermal safety.

FeatureDiethyl Ether (

)
Tetrahydrofuran (THF)2-MeTHF (Green Alternative)
Boiling Point 35°C66°C80°C
Thermal Safety High (Reflux acts as a temp clamp)Medium (Can overshoot dangerously)Low (High bp allows runaway)
Solvation Power Moderate (Precipitation risk at -78°C)High (Good for cryogenic work)High
Reaction Kinetics Slower (Tighter coordination)Faster (Looser coordination)Similar to THF
Recommendation Use for small scale (<5g) where reflux safety is needed.Preferred for Cryogenic additions due to solubility.Good for process scale-up (lower vapor pressure).

Visual Workflow: Troubleshooting Logic

The following decision tree outlines the logical steps to stabilize an exothermic AllylMgBr addition.

G Start Start: Exotherm Detected CheckTemp Is Internal Temp > Setpoint + 5°C? Start->CheckTemp StopAdd STOP Addition Immediately CheckTemp->StopAdd Yes Resume Resume at 50% Flow Rate CheckTemp->Resume No CheckStir Check Agitation (Vortex?) StopAdd->CheckStir IncreaseStir Increase RPM / Change Impeller CheckStir->IncreaseStir No Vortex CheckConc Is Reagent > 1.0 M? CheckStir->CheckConc Vortex OK IncreaseStir->Resume Dilute Dilute Reagent (1:1 with Solvent) CheckConc->Dilute Yes CheckCooling Cooling Bath Capacity? CheckConc->CheckCooling No Dilute->Resume SwitchCool Switch to Cryostat / Dry Ice CheckCooling->SwitchCool Insufficient SwitchCool->Resume

Figure 1: Logic gate for managing thermal excursions during organometallic additions.

Standard Operating Procedure (SOP): Cryogenic Batch Addition

Objective: Controlled addition of AllylMgBr (1.0 M in Et2O) to a ketone substrate.

Equipment:

  • 3-Neck Round Bottom Flask (flame dried).

  • Internal Thermometer (Digital, T-type thermocouple).

  • Syringe Pump or Pressure-Equalizing Dropping Funnel.

  • Inert Gas Line (

    
     or Ar).[1]
    

Protocol:

  • Setup: Charge the flask with the ketone substrate and anhydrous THF. Cool to -78°C (Dry ice/Acetone).

  • Equilibration: Allow the internal temperature to stabilize at -78°C. Note the difference between Bath Temp and Internal Temp (usually 2-5°C lag).

  • Reagent Prep: Transfer AllylMgBr to the syringe. Pro-Tip: If using a needle, ensure it is long enough to reach the liquid surface but not submerge, to prevent clogging from freezing solvent vapors.

  • Addition Phase:

    • Set pump rate to 1 mL/min (for 50 mmol scale).

    • Monitor: Watch the internal thermometer, NOT the bath.

    • Limit: If internal T rises above -65°C , pause addition. Allow to re-cool.

  • Quench: Once addition is complete, stir for 30 mins at -78°C. Quench cold with saturated

    
     solution. Warning: Quenching is also exothermic.
    

Advanced Methodology: Continuous Flow (CSTR)

For scale-up (>100g), batch cooling becomes inefficient due to the decrease in Surface-Area-to-Volume ratio. Continuous Stirred Tank Reactors (CSTR) or Plug Flow Reactors (PFR) are recommended.

Why Flow?

  • Heat Transfer: Flow reactors have massive surface area for heat exchange.

  • Safety: Only a small amount of reactive AllylMgBr is present at any millisecond [4].

Flow Allyl AllylMgBr (Pump A) Mixer Active Mixer (Cooled -20°C) Allyl->Mixer Substrate Ketone (Pump B) Substrate->Mixer Residence Residence Coil (Heat Exchange) Mixer->Residence Quench Quench Module Residence->Quench Collection Product Collection Quench->Collection

Figure 2: Schematic for continuous processing of exothermic Grignard additions.

References

  • Reactivity of Allylic Grignards: Benkeser, R. A. (1976). The Reversibility of the Addition of Allylic Grignard Reagents. Acta Chemica Scandinavica. 2[3]

  • Scale-Up Heat Transfer: Mettler Toledo. (2025).[1][4][5][6] Grignard Reaction Scale-up – 4 Steps to Control Development. 7

  • Wurtz Coupling Side Reactions: BenchChem Technical Support. (2025).[1][4][5][6] Strategies to Avoid Wurtz Coupling Side Reactions. 6

  • Continuous Processing Safety: Gordon College / Eli Lilly Case Study. Grignard Reactions Go Greener with Continuous Processing. 8

  • Safety Data & Handling: Apollo Scientific. (2023).[9][10] Allylmagnesium bromide SDS. 10[3][11][8]

Sources

Technical Support Center: Minimizing Wurtz Coupling Side Reactions in Silane Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals engaged in silane synthesis via the Wurtz coupling reaction. This resource is designed to provide in-depth, field-proven insights and actionable troubleshooting strategies to mitigate common side reactions and optimize your synthetic outcomes. Our approach is grounded in a deep understanding of the underlying reaction mechanisms, ensuring that every recommendation is not just a procedural step, but a scientifically validated solution.

Understanding the Wurtz Coupling for Silane Synthesis: A Double-Edged Sword

The Wurtz-type reductive coupling of chlorosilanes using an alkali metal, typically sodium, is a cornerstone for the formation of silicon-silicon bonds.[1][2] It is a powerful method for synthesizing a range of organosilanes, from simple disilanes to complex polysilane polymers which are valuable as ceramic precursors and in microlithography.[1][2] However, the reaction is notoriously sensitive and prone to a variety of side reactions that can significantly impact yield, purity, and the molecular weight distribution of the desired product.

This guide will dissect the most prevalent challenges encountered during Wurtz coupling for silane synthesis and provide a logical framework for troubleshooting and process optimization.

FAQ 1: Low Yield of Desired Polysilane and a Bimodal Molecular Weight Distribution

Question: I am attempting to synthesize a high molecular weight polysilane using the Wurtz coupling of a dichlorodiorganosilane with sodium in refluxing toluene, but my yields are consistently low, and GPC analysis shows a bimodal molecular weight distribution. What is causing this, and how can I improve my results?

Answer: This is a classic issue encountered with traditional Wurtz coupling protocols for polysilane synthesis.[3] The high temperatures associated with refluxing aromatic solvents like toluene are often the primary culprit.[1]

The Causality Behind the Problem:

At elevated temperatures, several competing reaction pathways are accelerated, leading to the observed outcomes:

  • Chain Scission and Redistribution: The growing polysilane chains can undergo cleavage and rearrangement, leading to a broader and often bimodal molecular weight distribution.

  • "Back-biting" Depolymerization: Anionic chain ends can attack the silicon backbone of the same or another polymer chain, leading to the formation of cyclic oligosilanes and a reduction in the overall polymer yield.

  • Defect-Diffusion-Controlled Polymerization: At the high temperatures required for refluxing toluene, the polymerization process on the surface of the alkali metal is often defect-diffusion-controlled. This can lead to the formation of both high and low molecular weight fractions, resulting in the characteristic bimodal distribution.[3]

Troubleshooting and Optimization Protocol:

To address these issues, a shift to a lower-temperature reaction system is highly recommended. Tetrahydrofuran (THF) at ambient temperature has been shown to produce significantly higher yields and narrower molecular weight distributions.[3]

Recommended Protocol for High-Yield Polysilane Synthesis:

  • Solvent and Reactant Purity: Ensure that THF is rigorously dried and deoxygenated. The dichlorodiorganosilane monomer must be freshly distilled to remove any traces of moisture or HCl. The Wurtz reaction is extremely sensitive to protic impurities.[4]

  • Reaction Setup: Assemble the reaction glassware under an inert atmosphere (e.g., argon or nitrogen). All glassware should be flame-dried or oven-dried prior to use.[4]

  • Sodium Dispersion: In the reaction flask, create a fine dispersion of sodium metal in anhydrous THF. This increases the reactive surface area of the metal.[4]

  • Monomer Addition: Slowly add the purified dichlorodiorganosilane to the stirred sodium dispersion at ambient temperature. A controlled addition rate is crucial to manage the exothermicity of the reaction.

  • Reaction Monitoring: The reaction progress can be monitored by observing the consumption of the sodium metal and the increase in viscosity of the reaction mixture.

  • Work-up: Once the reaction is complete, the excess sodium can be quenched by the careful addition of a proton source, such as isopropanol. The precipitated sodium chloride is then removed by filtration.

  • Product Isolation: The polysilane product can be isolated by precipitation into a non-solvent, such as methanol or hexane, followed by drying under vacuum.

Parameter High-Temperature (Toluene, Reflux) Low-Temperature (THF, Ambient) Rationale for Improvement
Yield Often low to moderateSignificantly higherMinimized side reactions like chain scission and depolymerization.[3]
Molecular Weight Distribution Typically bimodal and broadNarrower and more unimodalSuppression of defect-diffusion rates at lower temperatures.[3]
Reaction Control More difficult to control due to high exothermicityEasier to manage the reaction temperatureSlower, more controlled reaction kinetics.

FAQ 2: Formation of Silyl Hydrides and Redistribution Products

Question: During the Wurtz coupling of a monochlorosilane to form a disilane, I am observing the formation of significant amounts of silyl hydrides and other unexpected silane products. What is the origin of these byproducts, and how can I suppress their formation?

Answer: The formation of silyl hydrides and a mixture of oligosilanes points towards redistribution reactions occurring alongside the desired coupling.[5][6] These side reactions are often mediated by the reaction conditions and the nature of the alkali metal used.

The Causality Behind the Problem:

The mechanism of Wurtz coupling can involve the formation of silyl anion intermediates, particularly when using lithium as the reducing agent.[5] These highly reactive silyl anions can participate in redistribution reactions.

  • Silyl Anion Formation: The reaction of a chlorosilane with an alkali metal can lead to the formation of a silyl anion.

  • Nucleophilic Attack: This silyl anion can act as a nucleophile and attack another chlorosilane molecule, leading to the desired Si-Si bond formation.

  • Redistribution Pathways: However, these silyl anions can also initiate a cascade of redistribution reactions, where substituents on the silicon atoms are exchanged, leading to a mixture of different silanes.[7][8] The presence of even trace amounts of impurities can catalyze these redistribution reactions.

Troubleshooting and Optimization Strategies:

Minimizing the formation of silyl hydrides and redistribution products requires careful control over the reaction conditions and, in some cases, the use of alternative coupling strategies.

  • Choice of Alkali Metal: While lithium can be effective for some reductive couplings, it is also more prone to inducing redistribution reactions due to the stability of the resulting silyl anions.[5] Using sodium, which tends to favor a more radical-based pathway, can sometimes reduce the extent of these side reactions.

  • Strictly Anhydrous and Inert Conditions: As with all Wurtz-type reactions, the exclusion of moisture and oxygen is paramount.[4] Protic impurities can react with silyl anions to generate silyl hydrides.

  • Temperature Control: Maintaining a low reaction temperature can help to suppress the rate of redistribution reactions.[1]

  • Alternative Coupling Methods: For the clean synthesis of specific disilanes and oligosilanes, especially unsymmetrical ones, alternative methods that avoid the harsh conditions of the Wurtz coupling may be more suitable. Recent advances in nickel-catalyzed reductive cross-coupling reactions offer a milder and more selective approach for constructing C-Si and Si-Si bonds.[9][10][11]

Illustrative Workflow for Troubleshooting Redistribution Reactions:

Troubleshooting_Redistribution Start High Levels of Silyl Hydrides and/or Redistribution Products Observed Check_Purity Verify Purity of Chlorosilane and Solvent (Anhydrous and Oxygen-Free) Start->Check_Purity Check_Purity->Start Impurities Found Optimize_Metal Consider Switching Alkali Metal (e.g., from Li to Na) Check_Purity->Optimize_Metal Purity Confirmed Lower_Temp Decrease Reaction Temperature Optimize_Metal->Lower_Temp Side Reactions Persist Success Desired Product Obtained with High Purity Optimize_Metal->Success Improvement Observed Alternative_Method Evaluate Alternative Coupling Methods (e.g., Ni-catalyzed) Lower_Temp->Alternative_Method Side Reactions Persist Lower_Temp->Success Improvement Observed Alternative_Method->Success

Caption: A troubleshooting workflow for addressing redistribution side reactions.

FAQ 3: Uncontrolled Polymerization and Formation of Insoluble Materials

Question: I am trying to synthesize a specific, soluble, branched polysilane by reacting a trifunctional chlorosilane monomer with sodium. However, the reaction often leads to the formation of an insoluble, cross-linked gel. How can I control the polymerization to obtain a soluble product?

Answer: The use of trifunctional monomers (RSiCl₃) in Wurtz-type reductive couplings inherently carries the risk of forming highly cross-linked, insoluble network polysilanes.[12] Controlling the extent of polymerization and branching is key to achieving soluble materials.

The Causality Behind the Problem:

Each trifunctional monomer has three reactive sites. In a Wurtz coupling, this can rapidly lead to the formation of a three-dimensional network structure. Once the polymer reaches a certain cross-link density, it becomes insoluble in common organic solvents.

Strategies for Controlled Polymerization:
  • Monomer Stoichiometry and Co-polymerization: A common and effective strategy is to co-polymerize the trifunctional monomer with a difunctional monomer (R₂SiCl₂). By adjusting the ratio of trifunctional to difunctional monomers, you can control the degree of branching and prevent excessive cross-linking.

  • Controlled Monomer Addition: A slow, controlled addition of the monomer mixture to the sodium dispersion can help to maintain a low instantaneous monomer concentration, which can favor more controlled chain growth over rapid network formation.

  • Use of a Chain-Stopping Reagent: The polymerization can be terminated at a desired point by the addition of a quenching agent, such as a monofunctional chlorosilane (R₃SiCl) or a Grignard reagent (e.g., MeMgBr).[12][13] This will cap the reactive chain ends and prevent further polymerization and cross-linking.

Experimental Protocol for the Synthesis of a Soluble, Branched Polysilane:

This protocol is adapted from the synthesis of a hydrocarbon-soluble, methyl-substituted highly branched polysilane.[12][13]

  • Monomer Preparation: Prepare a solution of the trifunctional trisilane monomer, for example, (ClMe₂Si)₂SiMeCl, in anhydrous toluene.

  • Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, condenser, and an inert gas inlet, prepare a dispersion of sodium metal in toluene at an elevated temperature (e.g., 110 °C).

  • Polymerization: Slowly add the monomer solution to the vigorously stirred sodium dispersion over a period of several hours.

  • Termination: After a predetermined reaction time (e.g., 4 hours), initiate the termination by adding a quenching agent, such as methylmagnesium bromide (MeMgBr). This will cap any remaining Si-Cl bonds.

  • Work-up and Precipitation: After cooling, the reaction mixture is carefully quenched with an alcohol (e.g., isopropanol) to destroy any unreacted sodium. The sodium chloride byproduct is removed by filtration. The soluble polysilane is then isolated by precipitation into a non-solvent like methanol.

  • Characterization: The resulting branched polysilane should be analyzed by Gel Permeation Chromatography (GPC) to determine its molecular weight and distribution, and by NMR and IR spectroscopy to confirm its structure.[12][13]

Diagram of Controlled Branching in Polysilane Synthesis:

Caption: Controlling branching in polysilane synthesis.

References

  • Synthesis of Polysilanes by the Wurtz Reductive-Coupling Reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Deller, K., & Rieger, B. (2015). Synthesis of hydrocarbon-soluble, methyl-substituted highly branched polysilanes via the Wurtz-type reductive coupling of trifunctional trisilanes and their pyrolysis to silicon carbide. RSC Publishing. Retrieved from [Link]

  • Reductive Coupling of Chlorosilanes with Lithium. (1992). DTIC. Retrieved from [Link]

  • An Electrochemical Strategy to Synthesize Disilanes and Oligosilanes from Chlorosilanes. (n.d.). OSTI.GOV. Retrieved from [Link]

  • Polysilanes: Synthesis and Applications. (n.d.). Scribd. Retrieved from [Link]

  • High-yield controlled syntheses of polysilanes by the Wurtz-type reductive coupling reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Nickel-Catalyzed Reductive Cross-Coupling of Alkyl Bromides and Chlorosilanes. (2021). ACS Publications. Retrieved from [Link]

  • Nickel-Catalyzed Reductive Coupling of Chlorosilanes. (2023). PubMed. Retrieved from [Link]

  • Redistribution reactions of alkoxy- and siloxysilanes, catalyzed by dimethyltitanocene. (n.d.). Canadian Science Publishing. Retrieved from [Link]

  • Nickel-catalyzed stereospecific reductive cross-coupling of vinyl chlorosilanes with axially chiral biaryl electrophiles. (2024). RSC Publishing. Retrieved from [Link]

  • Synthesis of hydrocarbon-soluble, methyl-substituted highly branched polysilanes via the Wurtz-type reductive coupling of trifunctional trisilanes and their pyrolysis to silicon carbide. (2015). RSC Publishing. Retrieved from [Link]

  • Redistribution of Trialkyl Silanes Catalyzed by Iridium Silyl Complexes. (2025). ResearchGate. Retrieved from [Link]

  • Wurtz Reaction Mechanism, Examples & Uses – Organic Chemistry. (n.d.). Vedantu. Retrieved from [Link]

  • Silane Redistribution Catalyzed by [Mes-B-TMP]+ Borinium Ion. (2026). PMC. Retrieved from [Link]

  • Wurtz-Fittig Reaction: Mechanism, Equation & Examples Explained. (n.d.). Vedantu. Retrieved from [Link]

  • Redistribution Reactions in the Chemistry of Silicon. (2025). ResearchGate. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to ¹³C NMR Chemical Shifts: Chloromethyl vs. Allyl Carbons

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, synthetic chemists, and professionals in drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for molecular structure elucidation. Among its variants, ¹³C NMR provides a direct map of the carbon skeleton.[1][2] Understanding the nuances of ¹³C chemical shifts is paramount for accurate spectral interpretation. This guide offers an in-depth, objective comparison of the chemical shifts for two common and structurally significant functional groups: the chloromethyl group (-CH₂Cl) and the allyl group (-CH=CH-C H₂-), supported by established principles and experimental data.

The Foundation: What Governs ¹³C NMR Chemical Shifts?

The chemical shift (δ) in ¹³C NMR represents the resonance frequency of a carbon nucleus relative to a standard, typically tetramethylsilane (TMS), which is set to 0 parts per million (ppm).[3] The position of a signal, spanning a wide range of up to 220 ppm, is exquisitely sensitive to the local electronic environment of the carbon atom.[1][2][3][4][5] Three primary factors dictate this environment:

  • Hybridization State: The hybridization of the carbon atom is a dominant factor. sp²-hybridized carbons (alkenes, aromatics) are significantly deshielded and appear downfield (110-160 ppm) compared to sp³-hybridized carbons (alkanes, 0-50 ppm).[5][6][7] Carbonyl carbons (C=O) are the most deshielded, appearing at the far downfield end of the spectrum (160-220 ppm).[6][7]

  • Inductive Effects from Electronegative Atoms: The presence of electronegative atoms (e.g., halogens, oxygen, nitrogen) attached to or near a carbon atom causes a strong deshielding effect.[3][6][7] These atoms withdraw electron density from the carbon, exposing its nucleus more to the external magnetic field and shifting its signal downfield to a higher ppm value.[2][4][8]

  • Magnetic Anisotropy: The π-electron systems of double bonds, triple bonds, and aromatic rings generate their own local magnetic fields.[3][6] This anisotropic effect can either shield or deshield nearby nuclei, depending on their position relative to the π-system.

The Chloromethyl Carbon (-CH₂Cl): A Case of Strong Inductive Deshielding

The ¹³C NMR signal for a chloromethyl carbon is primarily dictated by the powerful inductive effect of the chlorine atom. Chlorine's high electronegativity pulls electron density away from the attached carbon. This significant deshielding results in a downfield shift that is characteristic of haloalkanes.

The typical chemical shift range for a chloromethyl carbon falls between 30 and 60 ppm .[8] This places it considerably downfield from a standard methyl group in an alkane (typically 10-15 ppm).[8][9] The precise shift within this range is further modulated by the overall structure of the molecule.

dot graph { layout=neato; node [shape=box, style=filled, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];

// Nodes C [label="Chloromethyl Carbon\n(-CH₂Cl)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="0,1.5!"]; Cl [label="Chlorine Atom", fillcolor="#F1F3F4", fontcolor="#202124", pos="-2,0!"]; Inductive [label="Strong Inductive Effect\n(Electron Withdrawal)", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,-1.5!"]; Deshielding [label="Deshielding of\nCarbon Nucleus", fillcolor="#F1F3F4", fontcolor="#202124", pos="2,0!"]; Shift [label="Downfield Shift\n(δ ≈ 30-60 ppm)", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,0!"];

// Edges Cl -> Inductive [label="Causes"]; Inductive -> Deshielding [label="Leads to"]; Deshielding -> Shift [label="Results in"]; C -> Shift [label="Observed for"]; } .dot Caption: Influence of chlorine on the chloromethyl carbon chemical shift.

The Allyl Carbon (-CH=CH-CH₂-): A Play of Hybridization and Proximity

The allyl group contains two distinct types of carbon atoms: two sp²-hybridized carbons forming the double bond and one sp³-hybridized carbon adjacent to them. Our focus here is on the sp³ carbon, which presents a different electronic environment compared to the chloromethyl carbon.

The chemical shift for the sp³ allyl carbon typically appears in the range of 15 to 40 ppm . This position reflects two competing influences:

  • sp³ Hybridization: Its fundamental sp³ character places it in the upfield region of the spectrum, similar to alkanes.

  • Proximity to a π-System: The adjacent C=C double bond exerts a mild deshielding effect, shifting the signal slightly downfield compared to a simple alkane. This is due to the magnetic anisotropy of the double bond and the electronegativity difference between sp² and sp³ carbons.

The sp² carbons of the allyl group itself will, of course, appear much further downfield, typically between 115 and 140 ppm.[8][9]

Head-to-Head Comparison: Inductive vs. Hybridization Effects

The distinct chemical shift ranges of chloromethyl and allyl carbons provide a clear diagnostic tool for structural analysis. The primary differentiator is the dominant electronic effect at play.

Functional GroupCarbon TypeTypical ¹³C Chemical Shift (δ)Primary Influencing Factor
Chloromethyl -C H₂Cl30 - 60 ppmStrong inductive effect from Chlorine
Allyl -CH=CH-C H₂-15 - 40 ppmsp³ hybridization with mild deshielding from adjacent C=C

As the table illustrates, the strong electron-withdrawing nature of chlorine pushes the chloromethyl carbon signal significantly further downfield than the signal for an allyl carbon. While their ranges can overlap at the extremes, a chloromethyl carbon will generally be more deshielded.

A Self-Validating Protocol for Acquiring High-Quality ¹³C NMR Spectra

To reliably distinguish between these and other carbon environments, the acquisition of clean, high-resolution spectra is essential. The following protocol is designed as a self-validating system, where careful execution at each step ensures trustworthy and reproducible results. The natural abundance of the ¹³C isotope is only 1.1%, making the technique far less sensitive than ¹H NMR and necessitating meticulous sample preparation and instrument setup.[4]

Step 1: Sample Preparation - The Foundation of a Good Spectrum

The quality of your spectrum is directly dependent on the quality of your sample.

  • Determine Sample Amount: For ¹³C NMR, higher concentration is critical to obtaining a good signal-to-noise ratio in a reasonable time. Aim for 10-50 mg of your compound, or as much as will dissolve to form a near-saturated solution.[10][11] Halving the concentration can quadruple the required experiment time.

  • Select a Deuterated Solvent: Dissolve the sample in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The deuterium provides a lock signal for the spectrometer to maintain field stability. The choice of solvent is crucial as it must fully dissolve the sample without reacting with it.[11]

  • Ensure Complete Dissolution: Vigorously shake or vortex the sample to ensure it is fully dissolved.

  • Filter the Sample: This is a critical, non-negotiable step. Use a Pasteur pipette with a small, tightly packed plug of glass wool to filter the solution directly into a clean, dry NMR tube.[11] This removes any suspended solid particles which would severely distort the magnetic field homogeneity, leading to broad, poorly resolved peaks.

  • Adjust Sample Volume: The final volume in the NMR tube should be approximately 0.5-0.7 mL, creating a column height of about 4-5 cm.[11][12] Too little solvent reduces the number of molecules in the detection coil, while too much is a waste of expensive deuterated solvent and can dilute the sample unnecessarily.[12][13]

  • Clean and Label the Tube: Wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dirt or fingerprints before inserting it into the spectrometer.[14] Label the cap, not the tube itself, with a permanent marker.[14]

Step 2: Spectrometer Setup & Data Acquisition

These parameters are for a standard, qualitative broadband-decoupled ¹³C spectrum.

  • Load and Lock: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent.

  • Tune and Shim: Tune the ¹³C probe to the correct frequency. Perform shimming to optimize the magnetic field homogeneity, which will result in sharp, symmetrical peaks.

  • Set Acquisition Parameters:

    • Experiment Type: Select a standard 1D ¹³C experiment with proton decoupling (often denoted as zgpg30 or similar). This simplifies the spectrum by collapsing all C-H multiplets into singlets for each unique carbon.[1][2]

    • Pulse Angle (Flip Angle): Use a 30° or 45° pulse. A 90° pulse maximizes the signal per scan but requires a longer relaxation delay.[10] Using a smaller flip angle allows for a shorter delay and thus more scans in a given amount of time.

    • Relaxation Delay (d1): Set a delay of 1-2 seconds. This allows time for the carbon nuclei to relax back toward equilibrium between pulses.

    • Number of Scans (ns): Due to the low sensitivity of ¹³C, a large number of scans is required.[15] Start with 128 or 256 scans and increase as needed to achieve an adequate signal-to-noise ratio.

G cluster_0 Sample Preparation cluster_1 Data Acquisition weigh 1. Weigh Sample (10-50 mg) dissolve 2. Dissolve in Deuterated Solvent weigh->dissolve filter 3. Filter into NMR Tube dissolve->filter clean 4. Clean & Label Tube filter->clean load 5. Load, Lock, Tune & Shim clean->load Transfer to Spectrometer setup 6. Set Experiment Parameters load->setup acquire 7. Acquire Data (Multiple Scans) setup->acquire process 8. Process Data (FT, Phasing) acquire->process

References

  • Characteristics of ¹³C NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts. [Link]

  • Schneider, H. J., & Agrawal, P. K. (n.d.). A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. Canadian Journal of Chemistry. [Link]

  • Raynes, W. T., & Raza, M. A. (2006, August 12). Solvent effects in proton and 13C N.M.R. chemical shifts of polar compounds. Molecular Physics. [Link]

  • UCL. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]

  • University of Leicester. (n.d.). NMR Sample Preparation. [Link]

  • Wikipedia. (n.d.). Spectral Database for Organic Compounds. [Link]

  • Anasazi Instruments. (2021, January 27). A Great 13C NMR Spectrum Even When Your Sample is Dilute. [Link]

  • AIST. (n.d.). Introduction to the Spectral Data Base (SDBS). [Link]

  • re3data.org. (2023, June 20). Spectral Database for Organic Compounds. [Link]

  • University of York. (n.d.). Preparing an NMR sample. [Link]

  • Stadelmann, T., Balmer, C., Riniker, S., & Ebert, M.-O. (2022). Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4. Physical Chemistry Chemical Physics, 24(38), 23551–23560. [Link]

  • Unknown. (n.d.). Sample preparation. [Link]

  • Filo. (2025, December 9). Basics of ¹³C-NMR: Chemical Shift and Factors Affecting Chemical Shifts. [Link]

  • Scribd. (n.d.). 13C NMR Chemical Shifts Guide. [Link]

  • University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. [Link]

  • AIP Publishing. (2023, February 23). Structures and solvent effects on the 1 H and 13 C NMR chemical shifts of the family of three pro-lithospermate molecules: DFT study. AIP Advances. [Link]

  • Royal Society of Chemistry. (2018, August 8). Experimental strategies for 13 C–15 N dipolar NMR spectroscopy in liquid crystals at the natural isotopic abundance. Physical Chemistry Chemical Physics. [Link]

  • OpenStax. (2023, September 20). 13.11 Characteristics of 13C NMR Spectroscopy. Organic Chemistry. [Link]

  • Unknown. (n.d.). 13C NMR Spectroscopy. [Link]

  • KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy. Organic Chemistry I. [Link]

  • de Graaf, R. A., Chowdhury, G. M. I., & Behar, K. L. (2010). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. Magnetic Resonance in Medicine, 64(5), 1239–1251. [Link]

  • Royal Society of Chemistry. (2022, September 13). Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 an. Physical Chemistry Chemical Physics. [Link]

  • Unknown. (n.d.). 13C NMR spectroscopy. [Link]

  • Chemguide. (n.d.). interpreting C-13 NMR spectra. [Link]

  • Tuppurainen, K., & Ruuskanen, J. (2003). NMR and molecular modeling in environmental chemistry: prediction of 13C chemical shifts in selected C10-chloroterpenes employing DFT/GIAO theory. Chemosphere, 50(5), 603–609. [Link]

  • Gordeev, E. G., et al. (2024). DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt. Molecules, 29(1), 163. [Link]

  • Unknown. (n.d.). 13C NMR. [Link]

  • Springer Nature Experiments. (n.d.). Practical Guidelines for 13 C-Based NMR Metabolomics. [Link]

  • Bruker. (n.d.). Basic- NMR- Experiments. [Link]

  • Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube. [Link]

  • The Morganton Scientific. (2024, June 27). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

  • MolCalc. (n.d.). Predict 13C carbon NMR spectra. [Link]

  • Scribd. (n.d.). 13-C NMR Chemical Shift Table. [Link]

  • ResearchGate. (2025, August 7). Estimation and prediction of 13C NMR chemical shifts of carbon atoms in both alcohols and thiols. [Link]

  • Wiley Online Library. (2012, February 15). Density functional theory study of (13)C NMR chemical shift of chlorinated compounds. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Sources

High-Resolution Mass Spectrometry Comparison Guide: Diallyl(chloromethyl)methylsilane (CAS 83622-79-1) vs. Monofunctional Silanes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

In advanced drug development and materials science, bifunctional organosilanes are critical for cross-linking and orthogonal functionalization. Diallyl(chloromethyl)methylsilane (CAS 83622-79-1) —featuring both nucleophilic substitution potential (via the chloromethyl group) and hydrosilylation/metathesis capabilities (via the allyl groups)—is a highly versatile reagent with a molecular weight of 174.74 g/mol .

However, tracking silane incorporation in complex biological matrices or multi-step syntheses presents a significant analytical challenge. Standard monofunctional silanes (e.g., allyltrimethylsilane) overwhelmingly fragment to the ubiquitous trimethylsilyl (TMS) cation at m/z 73 during Electron Ionization (EI). Because many drug intermediates are intentionally TMS-derivatized to improve volatility, this creates massive isobaric interference.

This guide objectively compares the mass spectrometry (MS) fragmentation performance of CAS 83622-79-1 against common alternatives, demonstrating how its unique structural topology provides superior diagnostic fidelity and bypasses common matrix interferences 1.

Comparative MS Performance Data

To establish the analytical superiority of CAS 83622-79-1 for structural elucidation, we must compare its primary ion yields against standard monofunctional equivalents. The data below summarizes the diagnostic utility of each reagent under standard 70 eV EI-MS conditions.

Silane ReagentCAS NumberMolecular WeightBase Peak (m/z)Key Diagnostic Ions (m/z)Isobaric Interference Risk
Diallyl(chloromethyl)methylsilane 83622-79-1174.74133 / 135133, 135, 125, 139Low (Unique Cl isotopic signature)
Allyltrimethylsilane 762-72-1114.267373, 99High (Overlaps with TMS derivatives)
Chloromethyltrimethylsilane 2344-80-1122.677373, 107High (Overlaps with TMS derivatives)

Analytical Insight: The critical failure point of both allyltrimethylsilane and chloromethyltrimethylsilane is their reliance on the m/z 73[Si(CH₃)₃]⁺ ion. In contrast, CAS 83622-79-1 lacks a trimethylsilyl group. Its base peak arises from the loss of an allyl radical, yielding a highly diagnostic m/z 133 ion that retains the chlorine atom, thereby preserving the classic 3:1 ³⁵Cl/³⁷Cl isotopic ratio at m/z 133/135. This allows for rapid, interference-free Extracted Ion Chromatogram (EIC) tracking.

Mechanistic Fragmentation Pathways

The fragmentation of organosilanes is governed by the relative weakness of the Si–C bond and the ability of the silicon atom to stabilize adjacent charge centers. High-resolution mass spectral analyses of related chloromethylsilanes confirm that α-cleavage is the dominant kinetic pathway 2.

For CAS 83622-79-1, the molecular ion [M]⁺• at m/z 174 is typically weak. The system rapidly relieves steric strain and localizes charge on the silicon via three competing primary cleavages:

  • Loss of an Allyl Radical (-41 Da): Forms the base peak at m/z 133.

  • Loss of a Chloromethyl Radical (-49 Da): Forms the m/z 125 ion.

  • Loss of a Chlorine Radical (-35 Da): Forms the m/z 139 ion.

MS_Fragmentation M Molecular Ion [M]⁺• m/z 174 (³⁵Cl) / 176 (³⁷Cl) C₈H₁₅ClSi F1 [M - Allyl]⁺ m/z 133 / 135 C₅H₁₀ClSi⁺ M->F1 - •CH₂CH=CH₂ (41 Da) α-cleavage F2 [M - CH₂Cl]⁺ m/z 125 C₇H₁₃Si⁺ M->F2 - •CH₂Cl (49 Da) α-cleavage F3 [M - Cl]⁺ m/z 139 C₈H₁₅Si⁺ M->F3 - •Cl (35 Da) Inductive cleavage F4 [M - Allyl - HCl]⁺ m/z 97 C₅H₉Si⁺ F1->F4 - HCl (36 Da) Rearrangement

Fig 1: Primary EI-MS fragmentation pathways of CAS 83622-79-1 via α-cleavage.

Self-Validating Experimental Protocol (GC-MS)

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It includes built-in system suitability checks to guarantee that the observed fragmentation is due to the analyte's inherent structure, not source contamination or thermal degradation.

Phase 1: System Suitability & Calibration
  • Source Tuning: Inject Perfluorotributylamine (PFTBA) tuning standard.

    • Causality: Verifies the 70 eV electron ionization energy is correctly calibrated by confirming the relative abundance of m/z 69, 219, and 502. This ensures cross-instrument reproducibility.

  • Blank Verification: Run a 1 µL injection of pure GC-grade hexane.

    • Causality: Confirms baseline noise is < 10³ counts and ensures no residual siloxanes from column bleed are mimicking organosilane fragmentation.

Phase 2: Sample Preparation
  • Dilution: Dissolve CAS 83622-79-1 in anhydrous GC-grade hexane to a final concentration of 1 mg/mL.

    • Causality: Anhydrous solvent is mandatory; trace water will hydrolyze the chloromethyl group, artificially altering the MS profile and yielding false [M-HCl] peaks prior to ionization.

Phase 3: GC-MS Acquisition Parameters
  • Injection: Inject 1 µL with a split ratio of 1:50 at an inlet temperature of 250 °C.

    • Causality: The high split ratio prevents detector saturation and minimizes ion-molecule reactions in the source, which could otherwise create false[M+H]⁺ pseudo-molecular ions.

  • Chromatographic Separation: Use a DB-5MS column (30 m × 0.25 mm × 0.25 µm).

    • Causality: The 5% phenyl stationary phase provides optimal selectivity for polarizable organosilanes while maintaining ultra-low bleed at high temperatures.

  • Oven Program: 50 °C (hold 2 min), ramp 15 °C/min to 280 °C (hold 5 min).

    • Causality: The initial low temperature focuses the volatile silane at the head of the column, while the aggressive ramp ensures sharp, symmetrical peak elution without thermal broadening.

  • Mass Spectrometer Conditions: EI mode (70 eV), ion source at 230 °C, scan range m/z 35–400.

    • Causality: Keeping the source at 230 °C prevents condensation of the silane while avoiding thermal degradation prior to electron impact.

Conclusion

For researchers engaged in complex synthetic workflows, the choice of organosilane dictates downstream analytical success. While alternatives like allyltrimethylsilane are structurally simpler, their generic m/z 73 MS signature severely limits their utility in complex matrices. CAS 83622-79-1 not only provides dual-functional chemical reactivity but also offers a highly distinct, easily trackable isotopic MS footprint (m/z 133/135). By leveraging the self-validating protocol outlined above, analytical chemists can achieve unambiguous structural confirmation of this critical cross-linker.

References

  • Supplementary Information (Waters Q-TOF MS of Silanes). High-resolution mass spectral analyses of chloromethylsilanes. URL:[Link]

Sources

Comparing reactivity of diallyl(chloromethyl)methylsilane vs dimethyldichlorosilane

Author: BenchChem Technical Support Team. Date: March 2026

Navigating Organosilicon Reactivity: A Comparative Guide to Diallyl(chloromethyl)methylsilane vs. Dimethyldichlorosilane

As a Senior Application Scientist, selecting the appropriate organosilane precursor is the foundational step in rational materials design and drug development. The choice between dimethyldichlorosilane (DMDCS) and diallyl(chloromethyl)methylsilane (DACMMS) represents a fundamental divergence in synthetic strategy: exploiting the electrophilicity of the silicon center versus harnessing the reactivity of its peripheral ligands.

This guide deconstructs their mechanistic profiles, providing self-validating experimental protocols to empower researchers in synthesizing advanced polysiloxanes and complex silicon-containing pharmacophores.

Mechanistic Divergence: Silicon-Centered vs. Ligand-Centered Reactivity

Dimethyldichlorosilane (DMDCS) The defining characteristic of DMDCS is its highly reactive Si–Cl bonds. Because silicon is more electropositive than carbon and possesses low-lying antibonding orbitals, it is highly susceptible to nucleophilic attack by water or alcohols. This rapid hydrolysis generates silanol intermediates that spontaneously condense to form linear and cyclic polydimethylsiloxane (PDMS) backbones, releasing corrosive HCl gas in the process[1]. DMDCS is the primary industrial precursor to dimethylsilicone and polysilane compounds[2].

Diallyl(chloromethyl)methylsilane (DACMMS) In stark contrast, DACMMS lacks hydrolyzable Si–Cl or Si–OR bonds, rendering the silicon center remarkably stable to moisture. Instead, its reactivity is entirely ligand-directed. The chloromethyl group (–CH₂Cl) serves as a potent electrophile for nucleophilic substitution (C–Cl bond cleavage)[3], while the two allyl groups offer sites for hydrosilylation, olefin metathesis, or radical polymerization. This orthogonal reactivity allows for the construction of complex molecular architectures without degrading the central silane core[4].

Reactivity DMDCS Dimethyldichlorosilane (Si-Cl Reactivity) Hydrolysis Rapid Hydrolysis (H2O) DMDCS->Hydrolysis Si-Cl bond cleavage DACMMS Diallyl(chloromethyl)methylsilane (Ligand Reactivity) Substitution Nucleophilic Substitution (at -CH2Cl) DACMMS->Substitution C-Cl bond cleavage Addition Hydrosilylation / Metathesis (at Allyl C=C) DACMMS->Addition C=C activation PDMS Polydimethylsiloxanes (PDMS) & Siloxane Networks Hydrolysis->PDMS Condensation (-HCl) Complex Complex Organosilanes & Pharmacophores Substitution->Complex Addition->Complex

Caption: Mechanistic divergence between Si-Cl centered hydrolysis (DMDCS) and ligand-centered functionalization (DACMMS).

Quantitative Reactivity Profile

To objectively compare these two silanes, we must evaluate their handling requirements and primary reactive pathways. The table below summarizes their physicochemical and reactive properties.

PropertyDimethyldichlorosilane (DMDCS)Diallyl(chloromethyl)methylsilane (DACMMS)
Chemical Formula (CH₃)₂SiCl₂C₈H₁₅ClSi
Primary Reactive Site Si–Cl bonds (Silicon center)–CH₂Cl and Allyl C=C (Ligands)
Moisture Sensitivity Extremely High (Evolves HCl gas)Low (Stable under standard conditions)
Electrophilic Center Silicon atomCarbon atom (of the chloromethyl group)
Primary Application PDMS polymer backbone synthesisCross-linking, bioconjugation, pharmacophores
Storage Requirements Strictly anhydrous, inert atmosphere4°C, inert atmosphere (prevents auto-polymerization)

Experimental Methodologies: Self-Validating Protocols

The following protocols demonstrate the divergent reactivity of these two compounds. Every step is designed with built-in causality to ensure a self-validating experimental system.

Protocol A: Controlled Hydrolysis and Polycondensation of DMDCS

Objective: Synthesize a defined linear PDMS oligomer. Causality & Logic: DMDCS reacts violently with water. To prevent runaway exothermic reactions and the formation of intractable cross-linked gels, the reaction must be performed under biphasic turbulent conditions with controlled stoichiometry[1].

  • System Setup: Equip a flame-dried 3-neck round-bottom flask with an overhead stirrer, a pressure-equalizing dropping funnel, and an HCl scrubber system (vented to a basic trap).

  • Phase Boundary Creation: Add 50 mL of anhydrous diethyl ether and 10 mL of deionized water to the flask. Reasoning: The biphasic system acts as a thermal sink and moderates the hydrolysis rate strictly at the aqueous-organic phase boundary.

  • Monomer Addition: Dilute 0.1 mol of DMDCS in 20 mL of anhydrous ether. Add this solution dropwise at 0°C over 30 minutes. Reasoning: Low temperatures minimize the evaporation of volatile cyclic siloxane byproducts.

  • Polycondensation: Allow the mixture to warm to room temperature, stirring vigorously for 2 hours. The intermediate silanediols will spontaneously condense into Si–O–Si chains.

  • Workup & Validation: Separate the organic layer, wash with saturated NaHCO₃ to neutralize residual HCl, dry over MgSO₄, and concentrate under vacuum. Analyze via ²⁹Si NMR; a dominant peak around -22 ppm confirms the formation of linear D-units (Me₂SiO).

Protocol B: Orthogonal Functionalization of DACMMS via Nucleophilic Substitution

Objective: Substitute the chloromethyl group while preserving the allyl functionalities. Causality & Logic: Because the Si–C bond is robust, the chloromethyl group can undergo S_N2 reactions. We utilize a soft nucleophile (e.g., sodium azide) to selectively attack the carbon of the –CH₂Cl group without triggering radical reactions at the allyl double bonds[3].

  • System Setup: In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve 10 mmol of DACMMS in 20 mL of anhydrous N,N-dimethylformamide (DMF).

  • Nucleophile Addition: Add 12 mmol of Sodium Azide (NaN₃). Reasoning: DMF is a polar aprotic solvent that strips the solvation shell from the azide ion, drastically accelerating the S_N2 displacement of the primary chloride.

  • Thermal Activation: Heat the reaction mixture to 80°C for 12 hours. Monitor the reaction via GC-MS to confirm the disappearance of the DACMMS starting material (m/z = 174).

  • Quench & Extraction: Cool to room temperature, quench with 50 mL of distilled water, and extract with diethyl ether (3 x 20 mL). Reasoning: The aqueous quench completely removes the DMF solvent and unreacted inorganic salts.

  • Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. The resulting diallyl(azidomethyl)methylsilane can be validated via IR spectroscopy (appearance of a strong azide stretch at ~2100 cm⁻¹) and used directly in CuAAC "Click" chemistry.

Applications in Drug Development & Materials Science

Understanding the reactivity of these silanes dictates their downstream applications in the pharmaceutical and materials sectors:

  • DMDCS in Medical Devices: DMDCS is the workhorse of the medical device industry. By controlling the chain-ending groups during its hydrolysis, manufacturers produce medical-grade silicones used in catheters, implants, and excipients[2]. It is also widely utilized as a silanization agent to deactivate glass surfaces in laboratory settings, preventing the adsorption of polar drug compounds during formulation testing.

  • DACMMS in Pharmacophore Design: DACMMS serves as a highly versatile building block in medicinal chemistry. The chloromethyl group can be converted into Grignard or lithium reagents for cross-coupling reactions[4], allowing the insertion of the silane core into complex organic frameworks. Meanwhile, the allyl groups can undergo late-stage functionalization via cross-metathesis or hydrosilylation, enabling the synthesis of silicon-containing amino acid analogs (sila-substitution) or targeted drug delivery vehicles.

References

  • "Dimethyldichlorosilane - Wikipedia" - Wikipedia - [Link]

  • "Dimethyldichlorosilane Definition - Inorganic Chemistry II Key Term" - Fiveable -[Link]

  • "Chloromethyl Trimethylsilane Purification Methods And Techniques" - ZM Silane Limited -[Link]

  • "Synthesis of the multifunctional (chloromethyl)silanes..." - ResearchGate -[Link]

Sources

A Comparative Guide to the Characterization of Impurities in Crude Diallyl(chloromethyl)methylsilane

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallyl(chloromethyl)methylsilane is a versatile organosilicon compound with a growing range of applications in organic synthesis and materials science. Its utility as a bifunctional reagent, capable of undergoing both hydrosilylation and nucleophilic substitution, makes it a valuable building block for the synthesis of complex molecules and polymers. In the realm of drug development, silicon-containing compounds are of increasing interest for their potential to modulate the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The purity of diallyl(chloromethyl)methylsilane is paramount, as even trace impurities can lead to undesirable side reactions, affect product yield and quality, and in the context of medicinal chemistry, introduce potentially toxic byproducts.

This guide provides an in-depth comparison of the primary analytical techniques for the characterization of impurities in crude diallyl(chloromethyl)methylsilane: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the mechanistic basis for the choice of each technique, provide field-proven experimental protocols, and offer a recommended workflow for the comprehensive and reliable analysis of this important synthetic intermediate.

Synthesis and Potential Impurities

A thorough understanding of the synthesis of diallyl(chloromethyl)methylsilane is fundamental to anticipating the likely impurities. The most common and direct route to this compound is the Grignard reaction, where a suitable chlorosilane is reacted with an allyl Grignard reagent. Specifically, the reaction of (chloromethyl)methyldichlorosilane with two equivalents of allylmagnesium bromide in an etheral solvent such as diethyl ether or tetrahydrofuran (THF) would yield the desired product.

The nature of the Grignard reaction, while powerful, is also a significant source of potential impurities.[1] The highly reactive and basic nature of the Grignard reagent necessitates strictly anhydrous and inert reaction conditions to prevent the formation of byproducts.

The primary categories of impurities expected in crude diallyl(chloromethyl)methylsilane are:

  • Unreacted Starting Materials:

    • (Chloromethyl)methyldichlorosilane

    • Allyl bromide (from the preparation of the Grignard reagent)

  • Partially Reacted Intermediates:

    • Allyl(chloromethyl)methylchlorosilane (from the reaction with only one equivalent of the Grignard reagent)

  • Side-Reaction Byproducts:

    • 1,5-Hexadiene (from the Wurtz-type homocoupling of the allyl Grignard reagent)

    • Higher molecular weight polysiloxanes (from hydrolysis and subsequent condensation of chlorosilanes)

  • Solvent and Reagent Residues:

    • Diethyl ether or Tetrahydrofuran (THF)

    • Iodine (often used to initiate the Grignard reaction)

  • Hydrolysis Products:

    • Diallyl(hydroxymethyl)methylsilane and related siloxanes (from reaction with adventitious water)

G cluster_reactants Reactants cluster_synthesis Synthesis cluster_products Products & Impurities start_mat (Chloromethyl)methyldichlorosilane reaction Grignard Reaction (Anhydrous Ether) start_mat->reaction impurity3 Unreacted Starting Material start_mat->impurity3 Incomplete Reaction grignard Allylmagnesium Bromide grignard->reaction impurity2 1,5-Hexadiene (Homocoupling) grignard->impurity2 Side Reaction product Diallyl(chloromethyl)methylsilane (Target Product) reaction->product Desired Pathway impurity1 Allyl(chloromethyl)methylchlorosilane (Partially Reacted) reaction->impurity1 Side Reaction impurity4 Hydrolysis Products reaction->impurity4 Reaction with Water

Figure 1: Synthetic pathway and potential impurity formation in the synthesis of diallyl(chloromethyl)methylsilane.

Comparative Analysis of Analytical Techniques

The two most powerful and commonly employed techniques for the characterization of impurities in volatile and semi-volatile organosilicon compounds are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hyphenated technique that combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. It is exceptionally well-suited for the analysis of volatile and thermally stable compounds like diallyl(chloromethyl)methylsilane and its likely impurities.

Causality Behind Experimental Choices: The choice of a non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is critical. This type of column separates compounds primarily based on their boiling points, which is ideal for resolving the expected range of impurities, from low-boiling solvents and side-products to the higher-boiling target compound and partially reacted intermediates. The use of a split/splitless injector allows for the analysis of both high and low concentration components. Electron Ionization (EI) is a robust and widely used ionization technique that generates reproducible mass spectra, which can be compared against spectral libraries for identification.

Self-Validating System: The combination of retention time from the GC and the mass spectrum from the MS provides a high degree of confidence in compound identification. The uniqueness of a compound's mass spectral fragmentation pattern serves as a "fingerprint," which, when coupled with its specific retention time under defined chromatographic conditions, provides a self-validating identification.

  • Sample Preparation:

    • Under an inert atmosphere (e.g., in a glovebox or under a stream of argon), prepare a 1% (v/v) solution of the crude diallyl(chloromethyl)methylsilane in anhydrous hexane or dichloromethane. The use of an anhydrous solvent is crucial to prevent hydrolysis of the chlorosilane on-column or in the injector.

  • Instrumentation:

    • Gas chromatograph equipped with a mass selective detector (MSD).

  • GC Conditions:

    • Column: DB-5ms (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector: Split/splitless injector at 250 °C with a split ratio of 50:1.

    • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

    • Injection Volume: 1 µL.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis:

    • Identify peaks by comparing their mass spectra with a commercial spectral library (e.g., NIST, Wiley).

    • Quantify impurities by area percent normalization, assuming similar response factors for structurally related silane impurities. For higher accuracy, quantification should be performed using calibration curves with certified reference standards for each identified impurity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the structural elucidation of molecules.[2] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous identification of the target compound and its impurities.

Causality Behind Experimental Choices: ¹H NMR is the primary choice for initial analysis due to its high sensitivity and the wealth of information it provides on the number of different types of protons, their chemical environment, and their proximity to one another. ¹³C NMR, while less sensitive, is crucial for determining the carbon skeleton of the molecule and identifying isomers that may be difficult to distinguish by ¹H NMR alone. The use of a deuterated solvent that is chemically inert to the analyte, such as chloroform-d (CDCl₃), is essential.

Self-Validating System: The combination of chemical shift, signal integration (proportional to the number of protons), and spin-spin coupling patterns in a ¹H NMR spectrum provides a unique and highly structured dataset for a given molecule. This rich information content allows for the de novo structural elucidation of unknown impurities and provides a self-validating confirmation of their identity when compared to the expected structures. Furthermore, quantitative NMR (qNMR) can be used to determine the absolute purity of the sample without the need for individual impurity standards by comparing the integral of an analyte signal to that of a certified internal standard.

  • Sample Preparation:

    • In a dry NMR tube, dissolve approximately 10-20 mg of the crude diallyl(chloromethyl)methylsilane in ~0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing (0 ppm).

  • Instrumentation:

    • NMR spectrometer (300 MHz or higher is recommended for better resolution).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64 (or more for dilute samples).

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: 0 to 200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Identify the signals corresponding to diallyl(chloromethyl)methylsilane and compare the remaining signals to the expected chemical shifts of potential impurities.[2]

    • Integrate the signals in the ¹H NMR spectrum to determine the relative molar ratios of the impurities to the main product.

Comparison of Analytical Techniques

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on volatility and polarity, followed by mass-based detection.Absorption of radiofrequency by atomic nuclei in a magnetic field.
Information Provided Retention time, molecular weight, and fragmentation pattern.Detailed structural information (connectivity, stereochemistry), quantitative data.
Sensitivity High (ppm to ppb levels for many impurities).Moderate (generally requires >0.1% for routine detection).
Specificity High, based on both retention time and mass spectrum.Very high, provides unambiguous structural elucidation.
Quantitative Accuracy High with individual impurity standards; semi-quantitative by area percent.High (qNMR provides absolute purity determination with an internal standard).
Sample Preparation Dilution in a volatile, anhydrous solvent.Dissolution in a deuterated solvent.
Throughput Relatively high, with typical run times of 20-30 minutes.Lower, especially for ¹³C NMR which requires longer acquisition times.
Destructive? Yes, the sample is consumed.No, the sample can be recovered.

Recommended Analytical Workflow

For a comprehensive and robust characterization of impurities in crude diallyl(chloromethyl)methylsilane, a multi-technique approach is strongly recommended.

G cluster_workflow Analytical Workflow start Crude Diallyl(chloromethyl)methylsilane Sample gcms GC-MS Analysis start->gcms decision_gcms Impurities Detected? gcms->decision_gcms nmr ¹H and ¹³C NMR Analysis decision_nmr Structure Confirmed? nmr->decision_nmr data_integration Data Integration and Reporting report Comprehensive Impurity Profile data_integration->report decision_gcms->nmr Yes decision_gcms->report No decision_nmr->gcms No (Further Investigation) decision_nmr->data_integration Yes

Figure 2: Recommended workflow for the characterization of impurities in crude diallyl(chloromethyl)methylsilane.

  • Initial Screening by GC-MS: Begin with GC-MS analysis to get a rapid overview of the sample's complexity. This will identify and provide a semi-quantitative estimate of volatile impurities such as residual solvents, unreacted starting materials, and low-boiling side-products like 1,5-hexadiene.

  • Structural Elucidation and Quantification by NMR: Following the initial GC-MS screen, perform ¹H and ¹³C NMR analysis. This will confirm the structure of the main product and provide detailed structural information for the major impurities. ¹H NMR can then be used for the accurate quantification of these impurities relative to the diallyl(chloromethyl)methylsilane product.

  • Data Integration and Reporting: Correlate the data from both techniques. The impurities detected by GC-MS should correspond to signals observed in the NMR spectra. This integrated approach provides the highest level of confidence in the identity and quantity of impurities present in the crude material.

Conclusion

The characterization of impurities in crude diallyl(chloromethyl)methylsilane is a critical step in ensuring its quality and suitability for its intended applications. Both GC-MS and NMR spectroscopy are powerful analytical tools for this purpose, each providing complementary information. GC-MS offers excellent sensitivity for the detection of volatile impurities, while NMR provides unparalleled detail for structural elucidation and accurate quantification. By employing a combined analytical workflow that leverages the strengths of both techniques, researchers, scientists, and drug development professionals can achieve a comprehensive and reliable impurity profile, ensuring the integrity of their synthetic processes and the quality of their final products.

References

  • PubChem. (n.d.). Dichloro(chloromethyl)methylsilane. In PubChem Compound Database. National Center for Biotechnology Information. Retrieved from [Link]

  • Singh, M., & Singh, A. (1994). Optimum synthesis of (chloromethyl)silanes by chlorination and methylation reactions of chloro(methyl)silanes. Indian Journal of Chemical Technology, 1(4), 240-244.
  • PubChem. (n.d.). Allylchlorodimethylsilane. In PubChem Compound Database. National Center for Biotechnology Information. Retrieved from [Link]

  • Lee, B. W., & Yoo, B. R. (2000). Grignard Coupling Reaction of Bis(chloromethyl)diorganosilanes with Dichloro(diorgano)silanes: Syntheses of 1,3-Disilacyclobutanes. Organometallics, 19(25), 5353–5358.
  • Berliner, M. A., & Belecki, K. (2007). Synthesis of α-Halo Ethers from Symmetric Acetals and in situ Methoxymethylation of an Alcohol. Organic Syntheses, 84, 102.
  • Berliner, M. A., & Belecki, K. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. The Journal of Organic Chemistry, 70(23), 9618–9621.
  • Wacker Chemie AG. (n.d.). Dichloro(chloromethyl)methylsilane (CMM1). Retrieved from [Link]

  • CN101456878A. (2009). Preparation method of chloromethyl-methyl-dimethylsilane.

Sources

A Comparative Guide to the Analytical Characterization of (Chloromethyl)methyldiallylsilane

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of analytical methodologies for the characterization of (chloromethyl)methyldiallylsilane, a versatile organosilane compound. While direct Gas Chromatography-Mass Spectrometry (GC-MS) retention time data for this specific molecule is not prominently available in public literature, this document establishes a robust analytical framework based on established principles for similar organosilane compounds.[1][2] We will explore the theoretical underpinnings and practical considerations for using GC-MS and compare its utility against other powerful spectroscopic techniques.

The accurate analysis of organosilicon compounds is crucial across various industries, from pharmaceuticals to materials science.[1] This guide is designed to equip researchers with the necessary knowledge to select and develop appropriate analytical methods for purity assessment, identification, and quality control.

Primary Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds like (chloromethyl)methyldiallylsilane.[1] It offers a powerful combination of high-resolution separation (GC) and definitive molecular identification (MS).[3]

The Rationale for GC-MS

The choice of GC-MS is predicated on several key principles:

  • Volatility: Silanes, particularly those with lower molecular weights, are generally volatile, making them ideal candidates for gas chromatography.

  • High Separation Efficiency: Capillary GC columns can separate the target analyte from starting materials, by-products, and solvent impurities with high resolution.

  • Structural Confirmation: Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and a unique fragmentation pattern (a "molecular fingerprint") that confirms the identity. For (chloromethyl)methyldiallylsilane, the presence of chlorine will produce a characteristic isotopic pattern (³⁵Cl/³⁷Cl in an approximate 3:1 ratio), which is a powerful diagnostic tool.[4]

Hypothetical GC-MS Experimental Protocol

While a specific, validated retention time is not published, a robust method can be developed based on standard practices for organosilane analysis.[2][4] The retention time is highly dependent on the specific column and analytical conditions used.[5][6]

Sample Preparation:

  • Prepare a dilute solution of (chloromethyl)methyldiallylsilane (e.g., 100 µg/mL) in a high-purity volatile solvent such as hexane, heptane, or dichloromethane.

  • Ensure the sample is free of non-volatile residues by filtering if necessary.[7]

Instrumentation & Conditions:

Parameter Recommended Setting Rationale
GC System Agilent 8890 GC or equivalent Provides precise control over temperature and flow.
MS System Agilent 7250 GC/Q-TOF or 5977A MS Q-TOF offers high-resolution mass accuracy; a quadrupole is excellent for routine analysis.[8]
Column Non-polar capillary column (e.g., HP-5ms, DB-5ms) These columns separate compounds primarily by boiling point, which is ideal for silanes.[4]
Column Dimensions 30 m length x 0.25 mm I.D. x 0.25 µm film thickness Standard dimensions providing a good balance of resolution and analysis time.[8]
Carrier Gas Helium or Hydrogen Inert carrier gases. Helium is standard and safe.[8]
Flow Rate 1.0 - 1.5 mL/min (Constant Flow) Ensures reproducible retention times.[8]
Injector Split/Splitless Split mode is used for concentrated samples to avoid column overload; splitless for trace analysis.
Injector Temperature 250 °C Ensures rapid and complete volatilization of the analyte without thermal degradation.
Oven Program Initial: 50°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min) A temperature ramp is crucial for separating compounds with different boiling points.[9]
MS Transfer Line 280 °C Prevents condensation of the analyte between the GC and MS.[7]
Ion Source Temp. 230 °C Standard temperature for electron ionization (EI).[7]
Ionization Mode Electron Ionization (EI) at 70 eV Standard, energetic ionization that produces reproducible fragmentation patterns for library matching.[8]

| Mass Range | 40 - 450 m/z | Captures the expected molecular ion and key fragments of the target compound. |

Expected Data & Interpretation
  • Retention Time (RT): The RT is the time it takes for the analyte to pass through the column. While an exact value cannot be provided without experimental data, it would be a specific, reproducible value under the defined conditions. For method validation, the RT of a certified reference standard must be determined.

  • Mass Spectrum: The mass spectrum will be key to confirmation. The molecular ion peak (M⁺) should be visible, and its mass should correspond to the molecular weight of (chloromethyl)methyldiallylsilane (C₈H₁₅ClSi). Key fragments would likely arise from the loss of an allyl group (-41 Da), a chlorine atom (-35 Da), or a chloromethyl group (-49 Da).

Comparative Analytical Techniques

While GC-MS is a primary tool, a comprehensive analysis often involves orthogonal techniques that provide complementary information.[10][11][12]

TechniquePrincipleInformation ProvidedUse Case & Comparison to GC-MS
Nuclear Magnetic Resonance (NMR) Measures the magnetic properties of atomic nuclei (¹H, ¹³C, ²⁹Si).Provides unambiguous structural elucidation, including connectivity and stereochemistry.Superior for Structure Confirmation: NMR is the gold standard for confirming the chemical structure of a new or purified compound. It provides more detailed structural information than MS fragmentation. Not a Separation Technique: Unlike GC, NMR analyzes the bulk sample. It is not suitable for separating the analyte from impurities unless coupled with a technique like HPLC.[1]
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by specific molecular bonds.Identifies the presence of functional groups (e.g., C=C for allyl, Si-C, C-Cl).Rapid Functional Group Analysis: FTIR is a very fast and simple method to confirm that the key functional groups are present in the molecule. Lacks Detailed Structural Info: It cannot provide the detailed connectivity or molecular weight information that GC-MS or NMR can. It is best used as a quick screening or identity check.[1]
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.Purity assessment for non-volatile or thermally sensitive compounds.For Non-Volatile Analogs: While (chloromethyl)methyldiallylsilane is volatile, HPLC would be the method of choice for analyzing related non-volatile silane polymers or derivatives. It is generally not the first choice for this specific molecule but is a critical tool for broader organosilicon analysis.[1]

Visualizing the Analytical Workflow

A logical workflow ensures comprehensive characterization, from initial purity checks to final structural confirmation.

cluster_0 Analytical Workflow for (chloromethyl)methyldiallylsilane Sample Sample Received Purity Purity & ID Screen (GC-MS) Sample->Purity Primary Analysis Structure Definitive Structure (NMR) Sample->Structure For reference standard or new batch confirmation FuncGroup Functional Group Check (FTIR) Sample->FuncGroup Quick ID Screen Report Final Report Purity->Report If purity meets spec & ID is confirmed Structure->Report

Caption: High-level decision workflow for analytical characterization.

Detailed GC-MS Process Flow

The internal process of a GC-MS analysis involves several sequential steps, each critical for achieving a reliable result.

cluster_1 GC-MS Analysis Pathway Injector Injector (250°C) Volatilization Column GC Column (Temp Program) Separation by Boiling Point Injector->Column MS Ion Source (EI, 70eV) Fragmentation & Filtering Column->MS Detector Detector Ion Detection MS->Detector Data {Data System|Chromatogram & Spectrum} Detector->Data

Caption: Step-by-step process flow within a GC-MS instrument.

Conclusion and Recommendations

For the routine analysis of (chloromethyl)methyldiallylsilane, Gas Chromatography-Mass Spectrometry (GC-MS) stands out as the most effective and comprehensive technique. It provides reliable data on purity, identity, and molecular weight in a single run.

  • For Quality Control & Purity: A validated GC-MS method is the recommended approach. Once the retention time is established with a pure standard, it can be used for routine quality control to assess the purity of new batches.

  • For Initial Identification & Structural Elucidation: When characterizing this molecule for the first time, a combination of NMR for unambiguous structure confirmation and GC-MS to develop a "fingerprint" for future identity checks is the most rigorous scientific approach.

  • For Rapid Screening: FTIR can serve as a rapid, preliminary check to ensure the presence of key functional groups before committing to more time-consuming analyses.

By selecting the appropriate technique based on the analytical question—be it routine purity, definitive structural confirmation, or rapid screening—researchers can ensure the quality and integrity of their work.

References

  • ACS Publications. (2025, February 22). Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. Analytical Chemistry.
  • PMC. (2025, February 22).
  • White Rose Research Online. (2025, February 22).
  • Alfa Chemistry. Analysis And Detection - Organosilicon.
  • Zenodo. (2025, February 22).
  • Gas chromatographic determination of some alkoxysilanes for use in occup
  • Agilent. Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry.
  • BenchChem. Characterization of (Chloromethyl)(triphenyl)
  • Shimadzu. Qualitative Methods of GC/MS Analysis: Retention Time and Retention Index.
  • ResearchGate.
  • DEA.gov. (2019, April 25).
  • Agilent.
  • DergiPark. (2024, July 12). Gas Chromatography-Mass Spectrometry (GC-MS)

Sources

Introduction: The Analytical Challenge of Terminal Alkenes in Silanes

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative guide for the spectroscopic identification of terminal alkene groups in silanes, designed for researchers and drug development professionals.

In modern organometallic chemistry, materials science, and drug development, silanes bearing terminal alkenes (such as vinylsilanes and allylsilanes) are critical building blocks. They serve as essential precursors for cross-linking reactions, surface functionalization, and click-chemistry workflows. However, confirming the structural integrity of the terminal alkene (


)—and distinguishing it from internal alkenes, polymerized byproducts, or degraded species—requires rigorous analytical validation.

As an Application Scientist, I approach structural elucidation not as a single test, but as a self-validating system. Relying on a single spectroscopic method can lead to false positives due to overlapping signals or matrix interference. This guide objectively compares the performance of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Raman spectroscopy, providing the causality behind experimental choices to help you build an orthogonal validation workflow.

Comparative Analysis of Spectroscopic Techniques

To definitively identify a terminal alkene adjacent to a silicon atom, we must account for the unique electronic environment created by silicon. Silicon is more electropositive than carbon, which alters the electron density of the adjacent vinyl group through both inductive effects and


 back-bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy ( H and C)

Performance: The gold standard for absolute structural elucidation and quantitative purity analysis.

  • 
    H NMR:  The electropositive silicon atom deshields the vinyl protons. In a typical vinylsilane, the terminal protons resonate as complex multiplets (due to strong geminal and vicinal coupling) in the range of 5.5 to 7.0 ppm  [1]. For example, the vinyl protons of vinyltrimethylsilane appear between 5.66 and 6.18 ppm [1].
    
  • 
    C NMR:  The vinyl carbons of vinylsilanes typically resonate between 120 and 140 ppm  [1].
    
  • Causality for Choice: NMR is chosen when you need to quantify the exact ratio of terminal alkenes to the silicon core (e.g., integrating the vinyl protons against the highly shielded Si-CH

    
     protons near 0.1 ppm).
    
Fourier-Transform Infrared (FT-IR) Spectroscopy

Performance: Rapid, non-destructive, and ideal for monitoring surface modifications or bulk polymerizations.

  • Spectral Markers: The

    
     stretching frequency of a terminal vinyl group attached to silicon typically appears in the 1590–1615 cm⁻¹  range[2]. For instance, unpolymerized vinylsilane exhibits a distinct peak at 1597 cm⁻¹[5]. Additionally, the 
    
    
    
    stretching vibration is typically observed around 771–815 cm⁻¹ [3].
  • Causality for Choice: While the dipole moment change during a symmetric

    
     stretch is relatively small in pure hydrocarbons, the polarization induced by the silicon atom enhances the IR activity of the vinylsilane double bond. It is the best alternative for insoluble cross-linked polymers where liquid-state NMR is impossible.
    
Raman Spectroscopy

Performance: Highly complementary to FT-IR, excelling in aqueous environments and carbon-filled matrices.

  • Spectral Markers: Raman is exceptionally sensitive to the polarizability change of the electron-rich

    
     double bond, showing a sharp, strong peak around 1588–1601 cm⁻¹  [4].
    
  • Causality for Choice: If your silane is grafted onto a substrate with strong IR absorption (like carbon nanotubes or aqueous suspensions), Raman easily resolves the terminal alkene stretch without background interference.

Quantitative Data Comparison

TechniqueTarget Nucleus / BondTypical Signal RangeSensitivity to Terminal AlkeneBest Use Case

H NMR
Vinyl Protons (

)
5.5 – 7.0 ppmVery High (Quantitative)Liquid-state purity, structural mapping.

C NMR
Vinyl Carbons (

)
120 – 140 ppmHighCarbon framework verification.
FT-IR

Stretch
1590 – 1615 cm⁻¹ModerateSurface grafting, polymer cross-linking.
Raman

Stretch
1588 – 1601 cm⁻¹HighCarbon-filled matrices, aqueous samples.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, every protocol must be designed to validate itself. Below are the optimized workflows for analyzing vinylsilanes.

Protocol 1: Quantitative H NMR for Terminal Alkene Integration

The goal of this protocol is to ensure complete magnetization recovery so that the integration ratio perfectly reflects the molecular formula.

  • Sample Preparation: Dissolve 15–20 mg of the silane in 0.6 mL of deuterated chloroform (

    
    ). Add 0.05% v/v Tetramethylsilane (TMS) as an internal standard.
    
  • Instrument Setup: Use a high-field NMR spectrometer (≥ 400 MHz) to ensure sufficient signal dispersion of the complex vinyl multiplets [1].

  • Pulse Sequence & Causality: Set the relaxation delay (

    
    ) to at least 5 times the longest longitudinal relaxation time (
    
    
    
    )
    of the molecule (typically
    
    
    seconds for small silanes). Why? Silicon-attached methyl groups and terminal vinyl protons relax at different rates. A short delay will artificially truncate the integration of slower-relaxing protons, leading to false purity calculations.
  • Self-Validation: Integrate the Si-CH

    
     peak (near 0.1 ppm) and set it to its theoretical proton count. The integrated area of the multiplet at 5.5–7.0 ppm must exactly equal 3.00 (representing the 3 protons of the 
    
    
    
    group). Any deviation indicates polymerization or internal alkene isomerization.
Protocol 2: ATR-FTIR for Silane Surface Modification

The goal of this protocol is to verify that the terminal alkene remains intact after the silane is grafted onto a substrate.

  • Instrument Setup: Equip the FT-IR with a Diamond Attenuated Total Reflectance (ATR) crystal. Set the resolution to 4 cm⁻¹ and configure the system to co-add 64 scans.

  • Background Subtraction (Critical): Collect a background spectrum immediately before the sample. Why? Atmospheric water vapor has rotational-vibrational bands near 1600 cm⁻¹ that can artificially mask or mimic the

    
     vinyl stretch. Immediate background subtraction eliminates this causality error.
    
  • Data Acquisition: Press the silane-modified substrate intimately against the diamond crystal.

  • Self-Validation: Confirm successful grafting by identifying the broad

    
     siloxane bonding peak at 1087 cm⁻¹  [3]. Then, confirm the survival of the terminal alkene by verifying the presence of the sharp 
    
    
    
    peak at 1590–1615 cm⁻¹ [2]. If the 1087 cm⁻¹ peak is present but the ~1600 cm⁻¹ peak is absent, the alkene was destroyed during the grafting process.

Orthogonal Validation Workflow

To achieve absolute certainty, researchers must combine these techniques. The following diagram illustrates the logical relationship and decision matrix for validating terminal alkenes in silanes.

G Sample Silane Sample Preparation split Sample->split NMR NMR Spectroscopy (1H & 13C) split->NMR Vib Vibrational Spectroscopy (FT-IR & Raman) split->Vib NMR_Data 1H: 5.5-7.0 ppm 13C: 120-140 ppm NMR->NMR_Data Vib_Data IR: ~1590-1615 cm⁻¹ Raman: ~1588-1601 cm⁻¹ Vib->Vib_Data Validation Orthogonal Data Correlation NMR_Data->Validation Vib_Data->Validation Success Verified Terminal Alkene Silane Validation->Success  Signals Match Theoretical

Fig 1: Orthogonal spectroscopic workflow for validating terminal alkenes in silanes.

References

  • SciSpace. "Conversion of Polymers of Methyl- and Vinylsilane to Si-C Ceramics". SciSpace.[Link]

  • ResearchGate. "FTIR analysis of silane grafted high density polyethylene". ResearchGate.[Link]

  • MTA KIK. "Enhancing interfacial interactions of cocontinuous poly(lactic acid)/polyethylene blends using vinylsilane grafted carbon nanotubes". MTA KIK.[Link]

  • Johannes Kepler Universität Linz. "Basic properties and aging behaviour of ethylene-vinylsilane polymers". JKU ePUB.[Link]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Diallyl(chloromethyl)methylsilane

Author: BenchChem Technical Support Team. Date: March 2026

The proper and safe disposal of reactive organosilane reagents like diallyl(chloromethyl)methylsilane is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step operational plan for its disposal, grounded in an understanding of its chemical properties and potential hazards. As there is no specific Safety Data Sheet (SDS) for diallyl(chloromethyl)methylsilane, the following procedures are based on the known hazards of closely related structural analogs, such as Allyl(chloromethyl)dimethylsilane, and general best practices for handling reactive organochlorosilanes.[1][2][3]

Core Principles: Understanding the Hazard

Before handling waste, it is imperative to understand the underlying chemistry that dictates the safety protocols. Diallyl(chloromethyl)methylsilane possesses several functional groups that contribute to its hazard profile:

  • Flammability: Like many organosilanes, it is a flammable liquid and its vapors can form explosive mixtures with air.[1][4] All handling and disposal operations must be conducted away from heat, sparks, and open flames.[5]

  • Reactivity: The presence of allyl groups suggests a high degree of reactivity towards electrophiles.[6] More critically, organochlorosilanes as a class are known to react with water, sometimes violently, and other protic solvents (like alcohols) and amines to release hydrogen chloride (HCl) gas, which is corrosive and toxic.[7][8] This reactivity makes aqueous disposal routes entirely unsuitable.

  • Toxicity and Irritation: This compound is expected to be a serious eye irritant and a potential skin and respiratory tract irritant.[1] Direct contact and inhalation must be scrupulously avoided.

Pre-Disposal Checklist & Personal Protective Equipment (PPE)

Before beginning any disposal procedure, ensure the following are in place:

  • Designated Area: All waste consolidation should occur within a certified chemical fume hood to control vapor exposure.[2]

  • Emergency Equipment: An accessible and tested safety shower and emergency eyewash station are mandatory.[7][9] A spill kit containing an inert absorbent material (such as vermiculite or dry sand) must be readily available.[10] Do not use combustible absorbents.

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required:

    • Eye Protection: Chemical splash goggles and a face shield.[5][7]

    • Hand Protection: Neoprene or nitrile rubber gloves. Inspect gloves for any signs of degradation or puncture before use.[7]

    • Body Protection: A flame-retardant lab coat and closed-toe shoes are essential.[4]

Step-by-Step Disposal Protocol

This protocol outlines the systematic procedure for safely collecting and preparing diallyl(chloromethyl)methylsilane for final disposal by your institution's Environmental Health and Safety (EHS) department.

Step 1: Waste Segregation and Container Selection

  • Rationale: Proper segregation is the cornerstone of safe chemical waste management, preventing inadvertent and dangerous reactions.[11]

  • Procedure:

    • Designate a specific waste container for "Halogenated Organic Waste." [3]

    • The container must be made of a compatible material (e.g., glass or high-density polyethylene) and have a secure, screw-top cap to prevent leaks and vapor escape.[3]

    • Ensure the container is clean and dry before adding any waste. Moisture can lead to a dangerous pressure buildup due to the release of HCl gas.[2][8]

Step 2: Waste Collection

  • Rationale: To minimize exposure and prevent spills, waste should be transferred in a controlled manner.

  • Procedure:

    • Conduct all transfers inside a chemical fume hood.[9]

    • Use a funnel to carefully pour the waste diallyl(chloromethyl)methylsilane into the designated container. Avoid splashing.

    • Do not mix this waste with other chemical streams, particularly bases, oxidizing agents, or aqueous waste.[1][8]

    • Do not fill the container to more than 80% of its capacity to allow for vapor expansion.

Step 3: Container Labeling and Storage

  • Rationale: Accurate labeling is a regulatory requirement and is critical for ensuring the safety of all personnel who may handle the container.

  • Procedure:

    • Immediately label the waste container with a hazardous waste tag.

    • The label must clearly state:

      • "Hazardous Waste"

      • "Diallyl(chloromethyl)methylsilane"

      • The full names of any other components in the container.

      • The associated hazards (e.g., "Flammable Liquid," "Causes Serious Eye Irritation").[1]

      • The date of accumulation.

    • Keep the waste container tightly closed except when adding waste.[5]

    • Store the container in a designated, well-ventilated satellite accumulation area that is away from heat and ignition sources.[1][12] Ensure secondary containment is in place.

Step 4: Arranging for Final Disposal

  • Rationale: Final disposal must be handled by trained professionals in accordance with local, regional, and national regulations.

  • Procedure:

    • Once the container is ready for pickup, contact your institution's EHS department.

    • Provide them with all necessary information from the waste label.

    • Do not attempt to incinerate or treat the waste yourself.[1] The final disposal method, likely incineration at a licensed facility, will be determined by EHS professionals.[1][13]

Spill & Emergency Procedures

In the event of a spill or exposure, immediate and correct action is vital.

  • Small Spill (within a chemical fume hood):

    • Alert personnel in the immediate area.

    • Use an inert absorbent material (vermiculite, dry sand) to contain and absorb the spill.[10]

    • Using non-sparking tools, carefully collect the absorbent material and place it in the designated hazardous waste container.[1]

    • Wipe the area clean and decontaminate the fume hood surfaces.

  • Large Spill (outside a fume hood) or Fire:

    • Evacuate the laboratory immediately.

    • Activate the nearest fire alarm.

    • If it is safe to do so, turn off any ignition sources.[11]

    • Contact your institution's emergency response team or local fire department.

    • Do not attempt to fight a fire involving this chemical without proper training and equipment. Suitable extinguishing media include foam, carbon dioxide, and dry chemical.[1]

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][11]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[2][11]

    • Inhalation: Move the affected person to fresh air.[12]

    • In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (for a close analog) to the medical personnel.[2]

Quantitative Data Summary

The following data is for the structurally similar compound Allyl(chloromethyl)dimethylsilane (CAS No. 75422-66-1) and should be used as a proxy for hazard assessment.

PropertyValueSource
Physical State Liquid[1]
GHS Classification Flammable Liquid, Category 3; Eye Irritant, Category 2A[1]
Signal Word Warning[1][5]
Hazard Statements H226: Flammable liquid and vapor; H319: Causes serious eye irritation[1][5]
Incompatible Materials Oxidizing agents, Strong bases[1][12]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of diallyl(chloromethyl)methylsilane.

DisposalWorkflow start Start: Waste Generation (Diallyl(chloromethyl)methylsilane) assess_hazards Assess Hazards - Flammable - Water Reactive - Irritant start->assess_hazards ppe Don Appropriate PPE - Goggles & Face Shield - Nitrile/Neoprene Gloves - Flame-Retardant Coat assess_hazards->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood select_container Select Waste Container - Dry & Compatible - Labeled 'Halogenated Organic Waste' fume_hood->select_container transfer_waste Transfer Waste (Use funnel, <80% full) select_container->transfer_waste spill_check Spill or Exposure? transfer_waste->spill_check label_container Affix Hazardous Waste Label - Full Chemical Name - Hazards - Date store_waste Store in Designated Area (Secondary Containment) label_container->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end_process End of Lab Procedure (Awaiting Professional Disposal) contact_ehs->end_process spill_check->label_container No emergency_proc Follow Emergency Procedures (Evacuate, Alert, Seek Medical Aid) spill_check->emergency_proc Yes

Caption: Disposal workflow for Diallyl(chloromethyl)methylsilane.

References

  • SciSpace. (n.d.). REACTIONS OF ALLYLSILANES AND APPLICATION TO ORGANIC SYNTHESIS. Retrieved from [Link]

  • Gelest, Inc. (2016, September 29). (DICHLOROMETHYL)METHYLDICHLOROSILANE, tech-95 Safety Data Sheet. Retrieved from [Link]

  • Gelest, Inc. (2016, August 5). ALLYL(CHLOROMETHYL)DIMETHYLSILANE, 95% Safety Data Sheet. Retrieved from [Link]

  • PMC. (n.d.). The dichotomous behavior of allylsilanes in the additions to platinum α,β-unsaturated carbenes. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic substitution of unsaturated silanes. Retrieved from [Link]

  • ResearchGate. (n.d.). Divergent reactivity of allylsilanes in the trapping of the α,β-unsaturated platinum carbene. Retrieved from [Link]

  • RSC Publishing. (2025, August 26). The dichotomous behavior of allylsilanes in the additions to platinum a,b-unsaturated carbenes. Retrieved from [Link]

  • Sdfine. (n.d.). DICHLORODIMETHYL SILANE Safety Data Sheet. Retrieved from [Link]

  • Deep Sea. (2025, August 29). How to dispose of silicone fluid 500 safely?. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • MDPI. (2024, August 4). Chemical Recycling of Silicones—Current State of Play (Building and Construction Focus). Retrieved from [Link]

  • Momentive. (2015, July 6). Silquest PA-826 organosilicon Safety Data Sheet*. Retrieved from [Link]

  • MDPI. (2022, December 14). Recycling of High-Molecular-Weight Organosilicon Compounds in Supercritical Fluids. Retrieved from [Link]

Sources

Navigating the Safe Handling of Diallyl(chloromethyl)methylsilane: A Guide to Personal Protective Equipment and Emergency Procedures

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Implementation by Laboratory Personnel

The following guide provides essential safety protocols for handling Diallyl(chloromethyl)methylsilane (CAS No. 75422-66-1), a flammable liquid and vapor that poses significant health risks, including serious eye irritation and potential skin and respiratory irritation.[1][2][3] Adherence to these procedures is critical for ensuring the safety of all laboratory personnel and maintaining a secure research environment. This document is designed to supplement, not replace, your institution's comprehensive Chemical Hygiene Plan (CHP) as mandated by the Occupational Safety and Health Administration (OSHA).[4][5][6]

Understanding the Risks: Hazard Analysis

Diallyl(chloromethyl)methylsilane is classified as a flammable liquid that can cause serious eye irritation.[1][2] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[7] Contact with skin may cause irritation[3]. Inhalation of vapors may also lead to respiratory tract irritation[1][3]. It is crucial to handle this chemical in a well-ventilated area, away from heat, sparks, and open flames.[1][2]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to mitigate the risks associated with Diallyl(chloromethyl)methylsilane. The following table summarizes the required PPE for routine handling.

Body PartRequired PPESpecifications and Rationale
Hands Chemical-resistant glovesNeoprene or nitrile rubber gloves are recommended.[1][8] These materials provide adequate protection against splashes and brief contact. Always inspect gloves for tears or degradation before use.
Eyes/Face Chemical safety goggles and face shieldChemical goggles are mandatory. [1][8] Contact lenses should not be worn when handling this chemical.[1][8] A face shield must be worn in conjunction with goggles when there is a risk of splashing.
Body Flame-retardant lab coat and suitable protective clothingWear a flame-retardant lab coat over personal clothing that covers the entire body.[7] Ensure that skin is not exposed. For large-scale operations, consider a chemical-resistant apron.
Respiratory NIOSH-certified respiratorA NIOSH-certified combination organic vapor/acid gas (yellow cartridge) respirator is recommended where exposure through inhalation may occur.[1][8] This is particularly important when working outside of a chemical fume hood or in poorly ventilated areas.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is paramount to minimizing exposure and ensuring safety.

Pre-Handling Checklist:
  • Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the airflow is adequate.

  • Assemble all Materials: Have all necessary equipment and reagents within the fume hood before introducing Diallyl(chloromethyl)methylsilane.

  • Inspect PPE: Thoroughly check all PPE for any signs of damage.

  • Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.

Donning PPE Workflow

PPE_Donning cluster_prep Preparation cluster_ppe Donning Sequence Remove Personal Items Remove Personal Items Wash Hands Wash Hands Remove Personal Items->Wash Hands Lab Coat Lab Coat Wash Hands->Lab Coat Respirator Respirator Lab Coat->Respirator Goggles/Face Shield Goggles/Face Shield Respirator->Goggles/Face Shield Gloves Gloves Goggles/Face Shield->Gloves

Caption: Sequential process for correctly donning Personal Protective Equipment.

Handling Diallyl(chloromethyl)methylsilane:
  • Work Within a Fume Hood: All manipulations of Diallyl(chloromethyl)methylsilane must be conducted within a certified chemical fume hood.

  • Grounding and Bonding: To prevent static discharge, which can ignite flammable vapors, ensure that the container and receiving equipment are properly grounded and bonded.[1][2]

  • Use Non-Sparking Tools: Employ tools made of non-sparking materials to avoid accidental ignition.[1]

  • Keep Containers Closed: Keep the container tightly sealed when not in use to minimize vapor release.[1][2]

Doffing PPE Workflow

PPE_Doffing cluster_decon Decontamination cluster_final Final Steps Gloves Gloves Goggles/Face Shield Goggles/Face Shield Gloves->Goggles/Face Shield Lab Coat Lab Coat Goggles/Face Shield->Lab Coat Respirator Respirator Lab Coat->Respirator Wash Hands Wash Hands Respirator->Wash Hands

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.